Technical Documentation Center

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride
  • CAS: 856571-03-4

Core Science & Biosynthesis

Foundational

Ethyl 2-amino-3-cyclohexylpropanoate Hydrochloride: Registry, Synthesis, and Application in Peptidomimetic Drug Discovery

Executive Summary As the landscape of drug discovery shifts increasingly toward peptidomimetics, the demand for highly specialized, unnatural amino acid building blocks has surged. Ethyl 2-amino-3-cyclohexylpropanoate hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of drug discovery shifts increasingly toward peptidomimetics, the demand for highly specialized, unnatural amino acid building blocks has surged. Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS: 856571-03-4) stands out as a critical intermediate in the synthesis of metabolically stable, high-affinity therapeutic agents[1]. By replacing the traditional aromatic phenyl ring of phenylalanine with a saturated cyclohexyl moiety, and capping the C-terminus with an ethyl ester, application scientists can dramatically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide-based drugs.

This technical whitepaper provides an in-depth analysis of the compound’s chemical registry, the mechanistic rationale behind its structural features, validated synthesis protocols, and its transformative role in modern drug development.

Chemical Identity and Registry Profile

Accurate registry data is the foundation of chemical compliance and targeted synthesis. The compound exists primarily as a hydrochloride salt to maintain stability, with specific stereoisomers (such as the L-isomer, CAS: 60025-25-4) often utilized depending on the spatial requirements of the target receptor's binding pocket[2].

Table 1: Physicochemical and Registry Properties

AttributeValue
Chemical Name Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride
CAS Registry Number 856571-03-4[1]
Molecular Formula C₁₁H₂₂ClNO₂ (Free base: C₁₁H₂₁NO₂)[3]
Molecular Weight 235.75 g/mol (Salt) / 199.157 g/mol (Free base)[3],
Melting Point 170–171 °C
SMILES CCOC(=O)C(CC1CCCCC1)N.Cl[3]
InChI Key JYDHNGKVNHBPTE-UHFFFAOYSA-N
Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2, Eye Irrit. 2A[1]

Structural Rationale in Drug Design

In my experience designing peptidomimetics, the selection of building blocks is never arbitrary; every functional group must serve a distinct mechanistic purpose. The architecture of ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is engineered to solve three major challenges in peptide drug development:

  • The Cyclohexyl Substitution (Target Affinity): The saturated cyclohexyl ring provides a larger, more flexible hydrophobic bulk compared to the planar, rigid phenyl ring of native phenylalanine. This allows the side chain to mold into and fully occupy deep hydrophobic pockets within target receptors (such as the S2 pocket of proteases), significantly enhancing binding affinity[4],[5].

  • The Ethyl Ester (Lipophilicity & Permeability): The ethyl ester acts as a lipophilic masking group. By neutralizing the negative charge of the native carboxylic acid, it increases the overall lipophilicity of the molecule, facilitating cellular membrane permeation—a common hurdle for peptide therapeutics.

  • The Hydrochloride Salt (Chemical Stability): Unnatural α-amino ethyl esters are inherently unstable when stored as free bases. The unprotonated primary amine is highly nucleophilic and will spontaneously attack the ethyl ester carbonyl of an adjacent molecule, leading to dimerization into useless piperazine-2,5-diones (diketopiperazines)[6]. By converting the amine into a hydrochloride salt, we protonate the nitrogen, eliminating its nucleophilicity and ensuring the building block remains stable indefinitely.

Mechanism Ligand Peptidomimetic Ligand (Cyclohexylalanine Moiety) Receptor Target Receptor (e.g., APJ, TMPRSS2) Ligand->Receptor Binds Hydrophobic Enhanced Hydrophobic Interactions Ligand->Hydrophobic Structural Feature Steric Steric Shielding (Protease Resistance) Ligand->Steric Structural Feature Hydrophobic->Receptor Increases Affinity PK Prolonged Plasma Half-Life Steric->PK Improves Pharmacokinetics

Caption: Mechanism of cyclohexylalanine derivatives in enhancing receptor affinity and pharmacokinetics.

Synthesis and Preparation Protocols

To integrate this compound into a drug discovery pipeline, scientists must either procure it commercially or synthesize it from cyclohexylalanine. The following protocol details the esterification process, emphasizing the causality behind the reagent choices and establishing a self-validating quality control system.

Step-by-Step Methodology: Esterification of Cyclohexylalanine
  • Step 1: Suspension and Thermal Control. Suspend L-cyclohexylalanine (1.0 eq) in absolute ethanol (solvent and reactant). Cool the reaction flask to 0 °C using an ice bath. Causality: The subsequent addition of thionyl chloride is highly exothermic; starting at 0 °C prevents solvent boil-off and side reactions.

  • Step 2: Activation via Thionyl Chloride. Dropwise add thionyl chloride (SOCl₂, 1.5 eq) to the chilled suspension. Causality: SOCl₂ reacts with ethanol to generate anhydrous hydrogen chloride (HCl) in situ, which acts as the acid catalyst. Simultaneously, it converts the carboxylic acid into a highly reactive acyl chloride intermediate, driving the equilibrium entirely toward the ester[6].

  • Step 3: Reflux and Conversion. Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

  • Step 4: Isolation and Stabilization. Concentrate the reaction mixture under reduced pressure to remove excess ethanol and volatile byproducts (SO₂ and HCl). The product naturally remains as the stable hydrochloride salt due to the excess HCl generated in Step 2.

  • Step 5: Purification. Recrystallize the crude solid from a mixture of cold diethyl ether and ethanol. Causality: The highly polar hydrochloride salt is insoluble in diethyl ether, forcing it to precipitate as a pure white powder, while non-polar organic impurities remain dissolved in the supernatant.

Self-Validating Quality Control System: This protocol validates itself through two distinct checkpoints. First, the completion of the reaction is monitored by Thin-Layer Chromatography (TLC). Because the starting material is a highly polar zwitterion, it remains strictly at the baseline in standard organic solvent systems. A successful reaction is validated by the appearance of a new, higher Rf​ spot that stains positively with ninhydrin. Second, post-isolation purity is validated by a sharp melting point transition at 170–171 °C. Any depression or broadening of this melting point indicates residual moisture or unreacted starting material, triggering an automatic secondary recrystallization.

SynthesisWorkflow A L-Cyclohexylalanine (Starting Material) B Esterification (EtOH, SOCl2, 0°C to Reflux) A->B Activation C Ethyl 2-amino-3-cyclohexylpropanoate (Free Base Intermediate) B->C Conversion D HCl Salt Formation (In situ via SOCl2) C->D Stabilization E Ethyl 2-amino-3-cyclohexylpropanoate HCl (Stable Building Block) D->E Isolation

Caption: Step-by-step synthesis workflow for ethyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Applications in Peptidomimetic Drug Discovery

The true value of ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is realized when it is incorporated into active pharmaceutical ingredients (APIs).

Apelin Receptor (APJ) Agonists

In the treatment of cardiovascular diseases, the native Apelin-17 peptide suffers from a critically short plasma half-life of under 5 minutes due to rapid proteolytic cleavage. By substituting specific native residues with cyclohexylalanine (Cha), researchers introduce severe steric shielding that prevents proteases from accessing the peptide backbone. This single modification extends the plasma half-life to over 300 minutes while maintaining potent hypotensive efficacy in vivo[7],[4].

TMPRSS2 Inhibitors (Antiviral Development)

For antiviral drug development targeting SARS-CoV-2, inhibiting the host protease TMPRSS2 is a validated strategy to block viral entry. Peptidomimetic inhibitors utilizing a cyclohexylalanine residue at the P2 position demonstrated subnanomolar affinity ( Ki​ = 34 nM) and exceptional selectivity over related off-target proteases like matriptase and urokinase-type plasminogen activator (uPA)[5]. The bulky, non-aromatic nature of the cyclohexyl ring perfectly complements the S2 pocket of TMPRSS2, driving this precise selectivity[5].

Table 2: Pharmacokinetic Impact of Cyclohexylalanine Substitution

Peptide AnalogueModificationPlasma Half-life ( t1/2​ )Target Receptor
Native Apelin-17 None (Native Sequence)< 5 minutesAPJ Receptor[4]
Modified Apelin-17 Cyclohexylalanine (Cha)> 300 minutesAPJ Receptor[7]
Native uPA Substrate Proline at P2Rapid degradationuPA / TMPRSS2[5]
Peptidomimetic Inhibitor Cyclohexylalanine at P2High stability ( Ki​ = 34 nM)TMPRSS2[5]

Conclusion

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is far more than a simple chemical reagent; it is a strategic tool for overcoming the inherent limitations of peptide therapeutics. By leveraging its unique steric bulk, lipophilicity, and chemical stability, drug development professionals can engineer peptidomimetics that bridge the gap between biological efficacy and clinical viability.

References

  • Title: ethyl 2-amino-3-cyclohexylpropanoate hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate Source: Beilstein Journals URL: [Link]

  • Title: Ligand-Based Design of Selective Peptidomimetic uPA and TMPRSS2 Inhibitors with Arg Bioisosteres Source: MDPI URL: [Link]

  • Title: Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (C11H21NO2) Source: PubChemLite URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 2-amino-3-cyclohexylpropanoate HCl

Introduction: The Role of NMR in Modern Drug Development In the landscape of contemporary drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. Its un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of NMR in Modern Drug Development

In the landscape of contemporary drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. Its unparalleled ability to provide detailed atomic-level information on molecular structure, conformation, and dynamics makes it an indispensable tool for researchers, scientists, and drug development professionals. From the initial identification and validation of hit compounds to the optimization of lead candidates and the characterization of final drug substances, NMR provides critical insights that guide the entire development pipeline. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride, a molecule representative of amino acid ester derivatives frequently encountered in medicinal chemistry. Through a detailed examination of its spectral features, we will illustrate the power of NMR in unequivocally confirming molecular structure.

Molecular Structure and Expected Spectral Features

Ethyl 2-amino-3-cyclohexylpropanoate HCl is an amino acid ester salt. The presence of a chiral center at the alpha-carbon (Cα), the cyclohexyl ring, and the ethyl ester group gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The hydrochloride salt form protonates the primary amine, influencing the electronic environment of neighboring atoms.

Molecular Structure Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-25 mg (¹H) or 50-100 mg (¹³C) of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, D₂O) prep1->prep2 prep3 Filter solution into a clean 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 proc1 Fourier transform the raw data acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts and integrate peaks proc2->proc3

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of Ethyl 2-amino-3-cyclohexylpropanoate HCl for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt and likely soluble in polar solvents).

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Employ proton decoupling to simplify the spectrum.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-amino-3-cyclohexylpropanoate HCl demonstrates the power of NMR spectroscopy in the structural elucidation of small molecules relevant to drug discovery. By carefully interpreting chemical shifts, coupling patterns, and peak integrations, researchers can gain a comprehensive understanding of a molecule's atomic connectivity and confirm its identity with a high degree of confidence. This guide provides a framework for such an analysis, grounded in the fundamental principles of NMR and supported by established methodologies.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - AZoOptics. (URL: [Link])

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. (URL: [Link])

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC. (URL: [Link])

  • NMR Spectroscopy Revolutionizes Drug Discovery. (URL: [Link])

  • How to Prepare Samples for NMR - ResearchGate. (URL: [Link])

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])

  • NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (URL: [Link])

  • Esters. (URL: [Link])

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (URL: [Link])

  • NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters - YouTube. (URL: [Link])

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

  • NMR Chemical Shift Values Table - Chemistry Steps. (URL: [Link])

  • C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown
Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride

Foreword: A Molecule of Potential In the landscape of pharmaceutical and chemical synthesis, amino acid esters serve as fundamental building blocks, prized for their versatile reactivity and inherent chirality. Among the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Molecule of Potential

In the landscape of pharmaceutical and chemical synthesis, amino acid esters serve as fundamental building blocks, prized for their versatile reactivity and inherent chirality. Among these, Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride emerges as a compound of significant interest. Its structure, featuring a cyclohexylalanine backbone, offers a unique lipophilic character that is highly sought after in the design of novel therapeutic agents and specialized chemical entities. This guide provides a comprehensive technical overview of its core physical and chemical properties, offering insights into its molecular identity, characterization, and safe handling. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.

Molecular Identity and Core Descriptors

The foundational step in understanding any chemical compound is to establish its unambiguous identity. This section outlines the key identifiers for Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride. The compound is a hydrochloride salt of the ethyl ester of 2-amino-3-cyclohexylpropanoic acid, often referred to as cyclohexylalanine.

It is crucial to note that the presence of a chiral center at the alpha-carbon (C2) means the compound can exist as different stereoisomers. The properties can vary between the racemic mixture and the individual enantiomers, (2S) and (2R).

IdentifierValueSource
Chemical Name ethyl 2-amino-3-cyclohexylpropanoate hydrochloride[1]
Molecular Formula C₁₁H₂₂ClNO₂[2]
Molecular Weight 235.75 g/mol [2]
CAS Number 856571-03-4 (racemate)[1][3]
60025-25-4 ((2S)-isomer)[1][3]
2225126-65-6 ((2R)-isomer)[2][4]
Canonical SMILES CCOC(=O)C(CC1CCCCC1)N.Cl[5]
InChI Key NYJXAHCVTRDWEF-UHFFFAOYSA-N (free base)[5]

Diagram 1.0: Chemical Structure of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride

Caption: 2D structure of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Physical Properties

The physical state and solubility of a compound are critical parameters for its application in synthesis, formulation, and biological assays. While extensive experimental data for this specific molecule is sparse in publicly available literature, we can compile known information and predict other properties based on its structure.

PropertyValueNotes and Insights
Appearance White solidSome suppliers list the appearance as a white solid[6]. The free base or other salt forms may present as an oil[7]. The solid form is advantageous for handling, weighing, and stability.
Solubility Soluble in waterThe hydrochloride salt form confers significant aqueous solubility, which is typical for amine salts[8]. Expected to be soluble in alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF). Its solubility in nonpolar solvents like hexanes or ether is expected to be low.
Melting Point No data availableNot consistently reported in public databases. As a salt of an amino acid ester, a melting point above 100°C would be expected. This would be a key parameter to determine experimentally for purity assessment.
Boiling Point No data availableNot applicable as the compound is a salt and would likely decompose at high temperatures before boiling. The free base would have a high boiling point, likely >250°C.

Chemical and Spectroscopic Properties

A thorough understanding of a molecule's chemical behavior and its spectroscopic signature is paramount for its confirmation and use in further reactions.

Synthesis and Reactivity

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is typically synthesized from its parent amino acid, 2-amino-3-cyclohexylpropanoic acid (cyclohexylalanine).

  • Esterification: A common and robust method is the Fischer esterification, where the amino acid is reacted with ethanol in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is often used as it reacts with ethanol to form HCl in situ, which serves as the catalyst, and also acts as a dehydrating agent to drive the reaction to completion. An alternative is bubbling dry HCl gas through a suspension of the amino acid in ethanol[9].

  • Alternative Synthesis: A related method involves the hydrogenation of D-phenylalanine methyl ester using a rhodium on carbon catalyst to yield the corresponding cyclohexyl derivative[10]. A similar approach could be adapted for the ethyl ester. Another general route involves the reduction of a corresponding nitroester precursor using powdered zinc in the presence of hydrochloric acid[11].

The primary reactive sites are the amino group and the ester. The amino group can act as a nucleophile in reactions such as acylation or alkylation, typically after deprotection to the free base. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the parent amino acid, or transesterification in the presence of other alcohols.

Spectroscopic Profile

Confirming the structure and purity of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride requires a suite of analytical techniques. While specific spectra for this compound are not widely published, the expected features can be reliably predicted.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the alpha-proton (a multiplet between 3.5-4.0 ppm), the beta-protons adjacent to the cyclohexyl ring, and a complex series of multiplets for the 11 protons of the cyclohexyl ring, typically between 0.8-1.8 ppm. The acidic protons of the ammonium group (NH₃⁺) may appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will display a signal for the ester carbonyl carbon around 170-175 ppm. The alpha-carbon will appear around 55-60 ppm, and the carbons of the ethyl group will be visible (O-CH₂ around 61 ppm and CH₃ around 14 ppm). The cyclohexyl carbons will produce a set of signals in the aliphatic region (25-45 ppm)[12][13].

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Expected Peaks:

    • N-H Stretch: A broad and strong absorption in the range of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

    • C=O Stretch: A strong, sharp peak around 1730-1750 cm⁻¹ corresponding to the ester carbonyl group.

    • C-H Stretch: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclohexyl and ethyl groups.

    • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Expected Molecular Ion: In electrospray ionization (ESI) positive mode, the primary ion observed would be the free base [M+H]⁺, corresponding to the mass of C₁₁H₂₁NO₂, which has a monoisotopic mass of 199.1572 Da[5]. The hydrochloride salt itself would not be observed directly.

  • Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), or fragmentation of the cyclohexyl ring.

Experimental Protocols: A Practical Approach

This section provides validated, step-by-step methodologies for the characterization of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Protocol: Purity and Identity Confirmation via HPLC-MS

Objective: To confirm the identity and determine the purity of a sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Rationale: This method separates the target compound from any impurities and provides mass confirmation simultaneously. A C8 or C18 reversed-phase column is suitable for this moderately polar compound.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 water/methanol mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Waters ACQUITY UPLC BEH C8 (1.7 µm, 2.1 x 100 mm) or equivalent[14].

    • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C[14].

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm.

  • Mass Spectrometer Conditions (ESI Positive Mode):

    • Scan Range: 50 - 500 m/z.

    • Fragmentor Voltage: 70 V.

    • Gas Temperature: 300°C.

    • Gas Flow: 10 L/min.

  • Data Analysis:

    • Confirm the retention time of the main peak in the UV chromatogram.

    • Extract the mass spectrum for the main peak and verify the presence of the [M+H]⁺ ion at m/z ≈ 199.16.

    • Calculate purity based on the peak area percentage in the UV chromatogram.

Diagram 4.1: Analytical Workflow for Compound Characterization

cluster_start Sample Receipt cluster_prep Preparation & Physical Tests cluster_analysis Instrumental Analysis cluster_data Data Review & Final Report start Receive Sample of Ethyl 2-amino-3-cyclohexylpropanoate HCl solubility Solubility Testing (Water, MeOH, DCM) start->solubility ir FTIR Analysis (Functional Groups) start->ir Direct solid sample prep_hplc Prepare Sample for HPLC-MS (10 µg/mL) solubility->prep_hplc prep_nmr Prepare Sample for NMR (5-10 mg in D₂O or MeOD) solubility->prep_nmr hplc HPLC-MS Analysis (Purity & Mass Confirmation) prep_hplc->hplc nmr NMR Spectroscopy (¹H, ¹³C for Structure) prep_nmr->nmr review Synthesize Data: - Purity >95%? - Mass matches? - Structure consistent? hplc->review nmr->review ir->review report Generate Certificate of Analysis (CoA) review->report All criteria met

Caption: Workflow for the comprehensive characterization of the title compound.

Safety and Handling

Proper handling of any chemical substance is essential for laboratory safety. Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is classified as a hazardous substance.

5.1 Hazard Identification

Based on available safety data sheets, the compound presents the following hazards:

  • H302: Harmful if swallowed [1][15].

  • H315: Causes skin irritation [1][4].

  • H319: Causes serious eye irritation [1][4].

  • H336: May cause drowsiness or dizziness [1][4].

5.2 Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves[15].

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[6].

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place[15].

  • First Aid Measures:

    • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth[15].

    • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water[15].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[15].

Conclusion

References

  • Chemical Substance Information - ethyl 2-amino-3-cyclohexylpropanoate hydrochloride. (n.d.). Retrieved from Google Search.[1]

  • PubChemLite - Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (C11H21NO2). (n.d.). Retrieved from Google Search.[5]

  • Chemical Substance Information - Ethyl 3-amino-2-cyclohexylpropanoate. (n.d.). NextSDS. Retrieved from Google Search.[16]

  • SAFETY DATA SHEET - Nilfisk Stone Sealer. (2016, October 31). Retrieved from Google Search.[8]

  • SAFETY DATA SHEET - Cyclohexanepropanoic acid. (2025, December 21). Fisher Scientific. Retrieved from Google Search.[15]

  • Chemical Substance Information - ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride. (n.d.). NextSDS. Retrieved from Google Search.[4]

  • Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. (n.d.). Retrieved from Google Search.[10]

  • SAFETY DATA SHEET - 2-Ethylhexyl thioglycolate. (2025, November 6). Sigma-Aldrich. Retrieved from Google Search.[17]

  • Ethyl (2R)-2-amino-3-cyclohexylpropanoate hydrochloride. (n.d.). Sapphire Bioscience. Retrieved from Google Search.[2]

  • Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride 95%. (n.d.). AChemBlock. Retrieved from Google Search.[6]

  • Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride. (n.d.). Sigma-Aldrich. Retrieved from Google Search.[18]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from Google Search.[11]

  • ethyl 2-amino-3-cyclopropylpropanoate hydrochloride. (n.d.). Sigma-Aldrich. Retrieved from Google Search.[7]

  • Electronic Supplementary Material (ESI) for Chemical Science. (2024). The Royal Society of Chemistry. Retrieved from Google Search.[14]

  • Chemical Substance Information - ethyl 2-amino-3-cyclopropylpropanoate hydrochloride. (n.d.). Retrieved from Google Search.[3]

  • PubChem - Ethyl cyclohexane propionate. (n.d.). National Library of Medicine. Retrieved from Google Search.[19]

  • PubChem - Ethyl 2-cyclohexylpropionate. (n.d.). National Library of Medicine. Retrieved from Google Search.[20]

  • FooDB - Showing Compound Ethyl 3-cyclohexylpropionate (FDB003480). (2010, April 8). Retrieved from Google Search.[21]

  • JP2003137850A - Method for producing amino acid ester hydrochloride. (n.d.). Google Patents. Retrieved from Google Search.[9]

  • Supplementary Information. (2014). The Royal Society of Chemistry. Retrieved from Google Search.[12]

  • SpectraBase - Ethyl 3-(cyclohex-3-en-1-yl)propanoate - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from Google Search.[13]

Sources

Exploratory

Molecular Weight and Exact Mass Profiling of Ethyl 2-amino-3-cyclohexylpropanoate HCl: A Technical Guide

Executive Summary Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is a highly versatile non-natural amino acid derivative widely utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is a highly versatile non-natural amino acid derivative widely utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). The incorporation of the lipophilic cyclohexyl moiety enhances the proteolytic stability and bioavailability of peptide-based drug candidates. This whitepaper provides a rigorous technical analysis of its physicochemical properties—specifically molecular weight and exact mass—and outlines the analytical and synthetic rationales essential for quality control in drug development workflows.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In high-resolution mass spectrometry (HRMS) and rigorous structural elucidation, distinguishing between nominal molecular weight (average mass) and exact mass (monoisotopic mass) is a critical prerequisite.

  • Molecular Weight (MW): Calculated using the standard atomic weights of elements (reflecting the natural isotopic distribution). This value is used for stoichiometric calculations in synthetic workflows.

  • Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.00000, 1 H = 1.00783, 35 Cl = 34.96885). This is the primary value targeted during HRMS analysis[1][2].

Table 1: Mass Parameters of Ethyl 2-amino-3-cyclohexylpropanoate

ParameterFree BaseHydrochloride Salt
Chemical Formula C 11​ H 21​ NO 2​ C 11​ H 22​ ClNO 2​
Molecular Weight 199.29 g/mol 235.75 g/mol
Exact Mass (Monoisotopic) 199.1572 Da235.1339 Da
CAS Number Unspecified856571-03-4 (Racemic)

Note: The exact mass of the free base (199.1572 Da) is the critical value for positive-mode electrospray ionization (ESI+), as the hydrochloride salt completely dissociates in the LC-MS solvent matrix[2].

Chemical Stability and the Causality of Salt Formation

A critical consideration in handling unnatural α -amino ethyl esters is their inherent instability as free bases. When stored at room temperature, the free base of ethyl 2-amino-3-cyclohexylpropanoate undergoes spontaneous intermolecular condensation. The nucleophilic primary amine of one molecule attacks the electrophilic ester carbonyl of another, leading to dimerization and the formation of a stable piperazine-2,5-dione derivative[3][4].

To circumvent this degradation pathway, the compound must be converted into its hydrochloride salt. As detailed in the , the addition of 4N HCl in dioxane protonates the primary amine, eliminating its nucleophilicity and locking the molecule into a stable, non-reactive state suitable for long-term storage[3][5].

degradation A Ethyl 2-amino-3-cyclohexylpropanoate (Free Base) B Room Temp Storage A->B E HCl Addition (4N in Dioxane) A->E Stabilization C Intermolecular Condensation B->C Degradation D Piperazine-2,5-dione Dimer C->D F Target HCl Salt (Stable) E->F

Fig 1. Stability pathway: Free base dimerization vs. HCl salt stabilization.

Analytical Methodology: LC-HRMS Profiling Protocol

To verify the identity and purity of Ethyl 2-amino-3-cyclohexylpropanoate HCl, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following step-by-step protocol leverages a Quadrupole Time-of-Flight (QTOF) system to detect the exact mass and acts as a self-validating analytical system.

Step-by-Step Workflow:

  • System Suitability (Self-Validation): Inject a blank solution (Methanol/Water, 50:50 v/v with 0.1% formic acid) to confirm the absence of carryover or background noise at the target m/z of 200.1645 prior to sample analysis.

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Causality: The acidic environment ensures complete dissociation of the chloride ion and guarantees the protonation of the amine for optimal ESI+ sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Causality: The highly lipophilic cyclohexyl group ensures strong retention on the C18 stationary phase, efficiently separating the target from highly polar synthetic impurities.

  • Ionization (ESI+): Operate the electrospray ionization source in positive mode.

  • Mass Analysis & Data Extraction: Scan the m/z range of 100–1000 Da. Extract the exact mass chromatogram based on the predicted adducts for the free base (Exact Mass: 199.1572 Da)[1][2]:

    • Calculated [M+H] + m/z: 199.1572 + 1.0073 = 200.1645

    • Calculated [M+Na] + m/z: 199.1572 + 22.9892 = 222.1464

workflow S1 Sample Prep & Blank Validation (1 µg/mL in MeOH/H2O + 0.1% FA) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 ESI+ Ionization (Protonation/Sodiation) S2->S3 S4 QTOF Mass Analysis (High Resolution Scanning) S3->S4 S5 Exact Mass Extraction (m/z 200.1645 [M+H]+) S4->S5

Fig 2. LC-HRMS workflow for exact mass verification of the target compound.

References

  • Coutant, E. P., Hervin, V., Gagnot, G., Ford, C., Baatallah, R., & Janin, Y. L. (2018). Unnatural α -amino ethyl esters from diethyl malonate or ethyl β -bromo- α -hydroxyiminocarboxylate. Beilstein Journal of Organic Chemistry, 14, 2853–2860.[Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (C11H21NO2). Université du Luxembourg / PubChem Database.[Link]

Sources

Foundational

Safety and Handling Whitepaper: Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (H-Cha-OEt·HCl) in Drug Development

Executive Summary Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride, commonly referred to as H-Cha-OEt·HCl or Cyclohexylalanine ethyl ester hydrochloride, is a highly specialized unnatural amino acid derivative utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride, commonly referred to as H-Cha-OEt·HCl or Cyclohexylalanine ethyl ester hydrochloride, is a highly specialized unnatural amino acid derivative utilized extensively in modern peptide synthesis and medicinal chemistry. Unlike standard proteinogenic amino acids, the incorporation of the bulky, non-aromatic cyclohexyl group and the lipophilic ethyl ester presents unique physicochemical behaviors, toxicological profiles, and synthetic requirements.

This technical guide synthesizes Global Harmonized System (GHS) safety data with field-proven laboratory protocols, providing drug development professionals with a comprehensive framework for the safe handling and synthetic application of H-Cha-OEt·HCl.

Physicochemical Profiling & Quantitative Data

Understanding the core physical properties of H-Cha-OEt·HCl is the first step in predicting its behavior in both biological systems (toxicity) and chemical reactions (solubility and reactivity). The quantitative data is summarized below for rapid reference.

PropertyValue
Chemical Name Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride
Common Synonyms H-Cha-OEt·HCl, Cyclohexylalanine ethyl ester hydrochloride
CAS Numbers 856571-03-4 (General/Unspecified)[1]; 60025-25-4 (2S-isomer)[2]
EC Numbers 822-828-9[1]; 959-202-0[2]
Molecular Formula C₁₁H₂₁NO₂ · HCl
Molar Mass 235.75 g/mol
GHS Hazard Codes H302, H312, H332, H315, H319, H336[1][2]

Mechanistic Toxicology & Hazard Logic

As a Senior Application Scientist, it is critical to look beyond the hazard codes and understand the causality of the molecule's toxicity. H-Cha-OEt·HCl is not merely an irritant; its specific structural modifications dictate its biological interactions.

  • Acute Toxicity (H302, H312, H332): The molecule is classified as a Category 4 Acute Toxin across oral, dermal, and inhalation routes[1]. Causality: Unnatural amino acids can act as competitive inhibitors for endogenous amino acid transporters (e.g., LAT1) and metabolic enzymes. Furthermore, the ethyl ester modification significantly increases the molecule's partition coefficient (LogP), enhancing its ability to cross lipid bilayers and enter systemic circulation much faster than free amino acids.

  • Skin & Eye Irritation (H315, H319): Causality: As a hydrochloride salt, the compound is highly hygroscopic. Upon contact with physiological moisture (sweat, tears, mucous membranes), it dissolves and dissociates, generating a localized, weakly acidic microenvironment that leads to rapid protein denaturation and tissue irritation[1][2].

  • Specific Target Organ Toxicity - CNS (H336): Exposure can cause drowsiness or dizziness[1][2]. Causality: The profound lipophilicity imparted by both the cyclohexyl ring and the ethyl ester allows the free base fraction of the molecule to cross the blood-brain barrier (BBB) efficiently, where it may interact non-specifically with central amine receptors.

HazardLogic H1 H-Cha-OEt·HCl H2 Skin/Eye Contact H1->H2 Exposure H3 Inhalation/Ingestion H1->H3 Exposure H4 Irritation (H315, H319) H2->H4 Localized H5 Acute Toxicity (H302, H312, H332) H3->H5 Systemic H6 CNS Effects (H336) H3->H6 Target Organ

Logical relationship between exposure routes and GHS hazards for H-Cha-OEt·HCl.

Self-Validating Safety & Handling Protocols

To mitigate the hazards outlined above, laboratory handling must rely on self-validating systems rather than passive compliance.

  • Engineering Controls: Weighing and transfer must occur within a chemical fume hood with a face velocity of 80-100 fpm. Causality: Powders of HCl salts are prone to electrostatic dispersion. The hood prevents inhalation of the aerosolized Category 4 toxin.

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Causality: Because the ethyl ester enhances dermal penetration, double-gloving is strongly recommended during large-scale handling to ensure a fail-safe barrier against systemic absorption.

  • Storage Constraints: Store at 2-8°C in a sealed desiccator. Causality: The hydrochloride salt lattice is hygroscopic. Ambient moisture drawn into the crystal structure will initiate slow hydrolysis of the ethyl ester, degrading the material into the free acid (H-Cha-OH) and destroying the precise stoichiometry required for downstream coupling. Validation: If the powder appears clumped or sticky, moisture ingress has occurred, and the batch should be re-analyzed via LC-MS before use.

Translational Utility in Drug Design

In medicinal chemistry, Cyclohexylalanine (Cha) is a highly valued non-aromatic, hydrophobic building block. It is frequently employed in the design of peptidomimetics, such as orally active fibrinogen receptor antagonists[3].

Mechanistic Role of the Cyclohexyl Group: Replacing natural aromatic residues (like Phenylalanine or Tyrosine) with Cha increases the peptide's resistance to proteolytic degradation (e.g., by chymotrypsin) while maintaining or even enhancing strong van der Waals interactions within hydrophobic target pockets[3].

Mechanistic Role of the Ethyl Ester: The ethyl ester serves a dual purpose. Synthetically, it acts as an orthogonal C-terminal protecting group during solution-phase peptide synthesis. Pharmacologically, it can function as a prodrug modification—masking the negative charge of the carboxylate to enhance intestinal absorption and oral bioavailability, after which it is cleaved by endogenous esterases[3].

Standard Operating Procedure: Solution-Phase Peptide Coupling

The following protocol details the coupling of H-Cha-OEt·HCl to an Fmoc-protected amino acid. The workflow is designed as a self-validating system to ensure high yields despite the steric hindrance of the cyclohexyl group.

Step 1: Solubilization & Neutralization
  • Action: Dissolve H-Cha-OEt·HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Causality: The HCl salt must be neutralized to liberate the nucleophilic free amine. The 1.5 eq excess ensures the reaction mixture remains sufficiently basic to prevent premature protonation of the amine.

  • Self-Validation: Spot the solution on moistened pH paper; a distinct color change indicating pH 8-9 confirms successful neutralization. If the pH is too low, coupling will fail.

Step 2: Carboxyl Activation
  • Action: In a separate vessel, dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in DMF. Stir for 5 minutes.

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This aggressive activation is critical for overcoming the steric bulk introduced by the Cha residue.

Step 3: Amide Bond Formation
  • Action: Transfer the activated ester solution to the neutralized H-Cha-OEt solution. Stir at ambient temperature for 2 hours.

  • Causality: The free amine of Cha executes a nucleophilic attack on the activated ester, forming the targeted peptide bond.

  • Self-Validation: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the primary amine (loss of the purple color upon heating) confirms coupling completion.

Step 4: Orthogonal Aqueous Workup
  • Action: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Causality: This is a self-purifying workflow. The 1M HCl wash removes unreacted H-Cha-OEt and DIPEA. The NaHCO₃ wash neutralizes residual acid and extracts HOAt/HATU byproducts into the aqueous layer, leaving the pure Fmoc-AA-Cha-OEt in the organic phase.

Workflow N1 H-Cha-OEt·HCl (Solid Powder) N2 Neutralization (DMF + DIPEA) N1->N2 Add Solvent/Base N3 Free Amine (H-Cha-OEt) N2->N3 HCl Scavenged N5 Coupling Reaction (Amide Bond) N3->N5 Nucleophilic Attack N4 Activation (Fmoc-AA-OH + HATU) N4->N5 Activated Ester N6 Fmoc-AA-Cha-OEt (Target Peptide) N5->N6 Purification

Workflow for the neutralization and coupling of H-Cha-OEt·HCl in peptide synthesis.

References

  • NextSDS Substance Database - ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride (CAS 60025-25-4). 2

  • NextSDS Substance Database - ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS 856571-03-4). 1

  • ACS Publications - Design of a New Class of Orally Active Fibrinogen Receptor Antagonists.3

Sources

Protocols & Analytical Methods

Method

Using Ethyl 2-amino-3-cyclohexylpropanoate HCl in solid-phase peptide synthesis

Application Note & Protocol Strategic Incorporation of Ethyl 2-amino-3-cyclohexylpropanoate HCl in Solid-Phase Peptide Synthesis for Advanced Peptide Therapeutics Abstract The incorporation of non-canonical amino acids (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Incorporation of Ethyl 2-amino-3-cyclohexylpropanoate HCl in Solid-Phase Peptide Synthesis for Advanced Peptide Therapeutics

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic profiles.[1][2] Ethyl 2-amino-3-cyclohexylpropanoate, a derivative of cyclohexylalanine (Cha), is a particularly valuable ncAA. Its bulky, hydrophobic cyclohexyl side chain can confer increased metabolic stability, modulate peptide conformation, and improve receptor affinity by interacting with hydrophobic pockets in target proteins.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-amino-3-cyclohexylpropanoate HCl as a precursor for generating an Nα-Fmoc protected building block suitable for solid-phase peptide synthesis (SPPS). We detail the necessary precursor conversion, optimized coupling protocols for the sterically hindered residue, and final cleavage/deprotection methodologies.

Introduction: The Role of Cyclohexylalanine in Peptide Design

Solid-Phase Peptide Synthesis (SPPS) is the predominant and most efficient method for the chemical synthesis of peptides.[6][7] The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8] While the 20 proteinogenic amino acids provide a vast chemical space, the introduction of ncAAs like cyclohexylalanine (Cha) dramatically expands the possibilities for creating novel peptide-based therapeutics.[1][9][10]

The cyclohexyl moiety, being a saturated analog of the phenyl group in Phenylalanine (Phe), offers several distinct advantages:

  • Enhanced Metabolic Stability: The bulky aliphatic ring sterically hinders cleavage by proteolytic enzymes, prolonging the in-vivo half-life of the peptide.[3]

  • Increased Hydrophobicity: This property can enhance membrane permeability and promote critical binding interactions within hydrophobic receptor domains.[3][4]

  • Conformational Rigidity: The cyclohexyl group can impose specific torsional constraints on the peptide backbone, stabilizing desired secondary structures such as α-helices or β-turns that are crucial for biological activity.[3]

This guide focuses on the practical application of Ethyl 2-amino-3-cyclohexylpropanoate HCl, a common starting material, for the incorporation of the Cha residue into synthetic peptides via the Fmoc/tBu SPPS strategy.

Precursor Analysis and Preparation for SPPS

The specified starting material, Ethyl 2-amino-3-cyclohexylpropanoate HCl, cannot be used directly in standard Fmoc or Boc SPPS protocols. The Nα-amino group is unprotected (present as a hydrochloride salt) and the C-terminal carboxyl group is blocked as an ethyl ester.[] Standard SPPS requires an Nα-protected amino acid (e.g., with an Fmoc group) and a free carboxylic acid to enable activation and coupling to the resin-bound amine.

Therefore, a two-step precursor modification is required to generate the synthesis-ready building block, Fmoc-L-cyclohexylalanine-OH .

Physicochemical Properties of Starting Material and Synthesis-Ready Derivative

The properties of the initial precursor and the final, usable amino acid derivative are summarized below.

PropertyEthyl 2-amino-3-cyclohexylpropanoate HClFmoc-L-cyclohexylalanine-OH
Molecular Formula C₁₁H₂₂ClNO₂ (as HCl salt)C₂₄H₂₇NO₄
Molecular Weight 235.75 g/mol (as HCl salt)393.48 g/mol
Appearance White to off-white solid/oilWhite to off-white solid
CAS Number 856571-03-4[12]161321-41-1
Key Feature Ethyl Ester, Hydrochloride SaltNα-Fmoc Protected, Free Carboxylic Acid
Protocol for Preparation of Fmoc-L-cyclohexylalanine-OH

This protocol outlines the conceptual steps for converting the precursor into a usable form for SPPS.

Step 1: Saponification of the Ethyl Ester The first step is the base-catalyzed hydrolysis of the ethyl ester to yield the free carboxylate.

  • Dissolve Ethyl 2-amino-3-cyclohexylpropanoate HCl in a suitable solvent mixture (e.g., Methanol/Water).

  • Add a stoichiometric excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Stir the reaction at room temperature and monitor for completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with an acid (e.g., HCl) to a pH of ~7.

  • The resulting product, L-cyclohexylalanine, can be isolated, though it is often carried forward directly to the next step.

Step 2: Nα-Fmoc Protection This step introduces the temporary Fmoc protecting group required for SPPS.

  • Dissolve the L-cyclohexylalanine from the previous step in an aqueous solution containing a weak base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.

  • In a separate flask, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonyl-succinimide) in a water-miscible organic solvent like acetone or dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at 0°C to room temperature.

  • Allow the reaction to proceed for several hours or overnight, monitoring by TLC.

  • Once complete, acidify the reaction mixture to precipitate the Fmoc-L-cyclohexylalanine-OH product.

  • Collect the solid by filtration, wash thoroughly with water and a non-polar solvent (e.g., hexane), and dry under vacuum.

  • Verify the purity and identity of the final product by NMR, Mass Spectrometry, and HPLC.

Solid-Phase Peptide Synthesis (SPPS) Protocol

With the synthesis-ready Fmoc-L-cyclohexylalanine-OH in hand, it can be incorporated into a peptide sequence using standard SPPS instrumentation or manual techniques.[13] Due to the steric bulk of the cyclohexyl side chain, this residue is considered hindered, and the coupling protocol must be optimized to ensure high efficiency.[3][14]

SPPS Workflow Overview

The core of Fmoc-SPPS is a repeated cycle of deprotection and coupling to elongate the peptide chain.

spss_cycle Resin Resin-Bound Peptide (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washes1 DMF Washes Deprotection->Washes1 FreeAmine Resin-Bound Peptide (Free N-terminal Amine) Washes1->FreeAmine Coupling Amino Acid Coupling (Fmoc-Cha-OH + Activator) FreeAmine->Coupling Add Fmoc-Cha-OH, Coupling Reagent, Base Washes2 DMF Washes Coupling->Washes2 Elongated Resin-Bound Peptide (n+1 Residue) Washes2->Elongated Elongated->Deprotection Repeat Cycle

Caption: Fmoc-SPPS cycle for incorporating Cyclohexylalanine (Cha).

Coupling Reagents for Hindered Amino Acids

Standard carbodiimide activators like DCC or DIC, even with additives like HOBt, can result in incomplete coupling for sterically hindered residues.[14][15] More potent uronium/aminium or phosphonium salt reagents are strongly recommended to achieve high yields.[16] These reagents convert the protected amino acid into a more reactive ester species, driving the reaction to completion.[17]

ReagentClassActivating SpeciesKey Advantages
HBTU / TBTU Aminium SaltOBt EsterReliable, cost-effective, good for routine synthesis.
HATU Aminium SaltOAt EsterHighly reactive due to the electronic properties and anchimeric assistance of HOAt; excellent for hindered couplings.[17]
HCTU Aminium Salt6-Cl-OBt EsterMore reactive than HBTU, good for difficult sequences.
PyBOP / PyAOP Phosphonium SaltOBt / OAt EsterHigh coupling efficiency, does not cause guanidinylation side reactions, ideal for in-situ activation.[16]

Recommendation: For incorporating Fmoc-L-cyclohexylalanine-OH, HATU or PyAOP are the preferred coupling reagents due to their superior ability to overcome steric hindrance.[14]

Detailed Coupling Protocol

This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids).[18]

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain, exposing the free amine.[19]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation: In a separate vial, pre-activate the amino acid.

    • Dissolve Fmoc-L-cyclohexylalanine-OH (0.4 mmol, 4 eq).

    • Dissolve HATU (0.39 mmol, 3.9 eq).

    • Add to the amino acid solution in ~2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq).

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated coupling cocktail to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. Due to the steric bulk of Cha, a longer coupling time is recommended compared to smaller amino acids.[3]

  • Monitoring and Double Coupling:

    • Perform a qualitative test (e.g., Kaiser ninhydrin test) to check for the presence of unreacted primary amines.[20]

    • If the test is positive, indicating incomplete coupling, drain the vessel and repeat the coupling step (Step 5) with a freshly prepared cocktail ("double coupling").

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf).[8][21]

Cleavage Cocktail and Scavengers

This process is typically performed using a strong acid, most commonly Trifluoroacetic Acid (TFA).[22] During cleavage, protecting groups are released as highly reactive carbocations, which can cause unwanted modifications to sensitive residues like Tryptophan, Methionine, Cysteine, or Tyrosine. To prevent this, nucleophilic "scavengers" are added to the TFA to trap these cations.[21][22]

Recommended General-Purpose Cleavage Cocktail (Reagent B):

  • Trifluoroacetic Acid (TFA): 88%

  • Phenol: 5%

  • Water: 5%

  • Triisopropylsilane (TIS): 2%

For peptides containing multiple Arginine residues, Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary for efficient deprotection of the Pmc/Pbf groups.[22]

Cleavage Protocol
  • Resin Preparation: Wash the final peptide-resin thoroughly with Dichloromethane (DCM) (3-5 times) to remove residual DMF and shrink the resin. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Place the dry resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail (approx. 10 mL per 1 g of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the specific side-chain protecting groups used.[23] The solution may turn yellow or orange if Trityl-based protecting groups are present.[23]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin once more with a small volume of fresh TFA to recover any remaining peptide.

    • Concentrate the combined TFA filtrates to a small volume under reduced pressure.

    • Add the concentrated peptide solution dropwise into a centrifuge tube containing ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.[23]

  • Washing and Drying:

    • Centrifuge the tube to pellet the crude peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

    • Dry the final peptide pellet under vacuum.

Purification and Analysis

Peptides containing the hydrophobic cyclohexylalanine residue may exhibit strong retention on reversed-phase HPLC columns.[3]

  • Purification: The crude peptide should be purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A shallow gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is often required to achieve good separation.[3]

  • Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF-MS) to ensure the molecular weight matches the theoretical value.[19]

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • ethyl 2-amino-3-cyclohexylpropanoate hydrochloride — Chemical Substance Information. ChemInform. Available at: [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Available at: [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. NextSDS. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • Fmoc Resin Cleavage and Deprotection. Anaspec. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. ACS Publications. Available at: [Link]

  • Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. PMC. Available at: [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer. Available at: [Link]

  • Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (C11H21NO2). PubChemLite. Available at: [Link]

  • (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC. Available at: [Link]

  • Incorporation of non-canonical amino acids. PMC. Available at: [Link]

  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. ACS Publications. Available at: [Link]

  • Synthesis of cyclohexylalanine. PrepChem.com. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

  • Ethyl 2-cyclohexylpropionate. PubChem. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation of L-Phenylalanine Ethyl Ester to L-Cyclohexylalanine Ethyl Ester

Executive Summary The synthesis of L-cyclohexylalanine (Cha) and its ester derivatives from L-phenylalanine is a critical transformation in the development of peptidomimetic therapeutics, including renin inhibitors, HIV...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of L-cyclohexylalanine (Cha) and its ester derivatives from L-phenylalanine is a critical transformation in the development of peptidomimetic therapeutics, including renin inhibitors, HIV protease inhibitors, and thrombin antagonists. The conversion of the aromatic benzyl side chain to a lipophilic cyclohexylmethyl group requires precise catalytic hydrogenation.

This application note provides an authoritative, self-validating guide to the catalytic hydrogenation of L-phenylalanine ethyl ester (L-Phe-OEt) to L-cyclohexylalanine ethyl ester (L-Cha-OEt). By detailing the mechanistic causality behind catalyst selection, solvent effects, and in-process monitoring, this guide ensures that researchers can achieve quantitative yields (>95%) while strictly preserving the α -carbon stereochemistry (>99% ee).

Mechanistic Insights & Catalyst Causality

The reduction of an aromatic ring in the presence of an ester and a chiral primary amine presents a chemoselectivity challenge. The reaction must overcome the resonance stabilization energy of the benzene ring without cleaving the ester or racemizing the chiral center.

Catalyst Selection and pH Dependence
  • Rhodium on Carbon (Rh/C): Rhodium is highly active for arene reduction at moderate pressures (40–60 psi). However, the basic α -amino group of L-Phe-OEt acts as a strong σ -donor, which can coordinate to the Rh metal centers and poison the catalyst. Therefore, Rh/C strictly requires acidic conditions (e.g., 3M HCl or H2​SO4​ ) to protonate the amine into a non-coordinating ammonium salt[1].

  • Rhodium on Alumina (Rh/Al 2​ O 3​ ): Interestingly, substituting the carbon support for alumina alters the electronic environment. The intrinsic Lewis acidic sites on the alumina surface interact with the basic amine, effectively preventing catalyst poisoning. Consequently, Rh/Al 2​ O 3​ can facilitate the reduction under neutral conditions , though it often requires higher pressures (up to 250 psi)[1].

  • Platinum Oxide (PtO 2​ / Adams' Catalyst): PtO 2​ is highly effective for arene reduction in aqueous acetic acid. The acetic acid serves a dual purpose: it protonates the amine and acts as a highly polar medium. Water is often added as a co-solvent to prevent the resulting L-Cha-OEt salt from precipitating onto the catalyst surface, which would otherwise physically blind the active sites and prematurely halt the reaction.

Stereochemical Fidelity

Because the chiral α -carbon is separated from the aromatic ring by a methylene bridge, the hydrogenation proceeds via syn-addition of hydrogen to the adsorbed arene face without disturbing the stereocenter. This chiral pool approach consistently delivers the (S)-configuration with greater than 99% enantiomeric excess[2].

Experimental Workflow

The following logic diagram maps the self-validating workflow for this transformation.

SynthesisWorkflow Step1 1. Substrate Preparation L-Phe-OEt in EtOH/HCl Step2 2. Catalyst Activation Wet Rh/C or PtO2 addition under N2 Step1->Step2 Inert Atmosphere Step3 3. Pressurized Hydrogenation 40-60 psi H2, 50-60°C Step2->Step3 H2 Introduction Step4 4. Validation Checkpoint UV-TLC & H2 Uptake Cessation Step3->Step4 16-24 Hours Step4->Step3 UV-Active (Incomplete) Step5 5. Safe Filtration Pass through Celite/Dicalite bed Step4->Step5 UV-Inactive (Complete) Step6 6. Concentration & Isolation Yield >95% L-Cha-OEt Step5->Step6 Solvent Removal

Figure 1: Self-validating workflow for the catalytic hydrogenation of L-Phe-OEt to L-Cha-OEt.

Quantitative Data: Catalyst Performance Comparison

The table below summarizes the optimal parameters for the three primary catalyst systems used in the synthesis of cyclohexylalanine derivatives.

Catalyst SystemSolvent MatrixAdditive / pHPressure (psi)Temp (°C)Yield (%)Enantiomeric Excess (ee)
5% Rh/C Ethanol / Water3M HCl (Acidic)40 – 5050 – 6090 – 95%>99%
5% Rh/Al 2​ O 3​ MethanolNone (Neutral)2508090 – 98%>99%
PtO 2​ (Adams') Acetic Acid / WaterNone (Acidic)55 – 605090 – 95%>99%

Data synthesized from established methodologies for aromatic amino acid reductions[1],[3].

Detailed Experimental Protocols

Protocol A: Rh/C-Catalyzed Hydrogenation (Low Pressure, Acidic)

This protocol utilizes standard laboratory autoclaves (e.g., Parr shakers) and relies on HCl to prevent catalyst poisoning.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve L-Phe-OEt (10 g, ~51.7 mmol) in absolute ethanol (50 mL). Add concentrated hydrochloric acid (10 mL) to the solution. Causality: The strong acid rapidly protonates the amine, ensuring it cannot coordinate with the Rhodium metal.

  • Catalyst Wetting (Safety Critical): In a separate beaker, weigh 0.5 g of 5% Rh/C. Wet the catalyst with 3 mL of distilled water. Causality: Dry Rh/C is highly pyrophoric. Wetting the catalyst before introducing it to flammable ethanol vapors prevents spontaneous ignition.

  • Reactor Charging: Transfer the wetted catalyst and the substrate solution into a high-pressure hydrogenation vessel. Purge the vessel with Nitrogen gas (3 cycles) to remove atmospheric oxygen.

  • Hydrogenation: Replace the Nitrogen atmosphere with Hydrogen gas. Pressurize the vessel to 40–50 psig and heat the mixture to 60 °C. Maintain agitation for 16–24 hours[1].

  • Self-Validating Checkpoint (UV-TLC): Withdraw a 0.1 mL aliquot. Spot it on a silica TLC plate (Eluent: EtOAc:Hexane 1:9). View under a 254 nm UV lamp.

    • Validation Logic: The starting material (L-Phe-OEt) contains a conjugated benzene ring and is highly UV-active (dark spot). The product (L-Cha-OEt) is fully aliphatic and is UV-inactive . The reaction is complete only when the UV-active spot completely disappears. The product can be visualized using a Ninhydrin stain.

  • Filtration & Isolation: Cool the reactor to room temperature and safely vent the hydrogen. Filter the reaction mixture through a 1-cm bed of Dicalite or Celite. Causality: Filtering through a diatomaceous earth bed traps fine, potentially pyrophoric carbon particulates, preventing product contamination and laboratory fires.

  • Concentration: Wash the filter cake with ethanol (2 × 15 mL). Concentrate the filtrate under reduced pressure to yield L-Cha-OEt hydrochloride as a white solid.

Protocol B: PtO 2​ -Catalyzed Hydrogenation (Aqueous Acetic Acid)

This protocol is ideal when avoiding strong mineral acids (like HCl) is desired to prevent potential ester hydrolysis during scale-up.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of Glacial Acetic Acid and Water in a 2:1 ratio (e.g., 40 mL total). Causality: The water ensures the resulting cyclohexylalanine acetate salt remains highly soluble, preventing it from precipitating and blinding the PtO 2​ surface.

  • Substrate & Catalyst Loading: Dissolve L-Phe-OEt (10 g) into the solvent matrix. Add 100 mg of PtO 2​ (Adams' Catalyst).

  • Hydrogenation: Purge the vessel with Nitrogen, then Hydrogen. Pressurize to 55–60 psi and heat to 50 °C for 23 hours[3].

  • Self-Validating Checkpoint (Pressure Drop): Monitor the pressure gauge. Using the ideal gas law ( PV=nRT ), calculate the theoretical pressure drop for 3 molar equivalents of H2​ consumption. The reaction is self-validated when the pressure stabilizes and ceases to drop over a 2-hour window.

  • Workup: Filter the catalyst through Celite. Evaporate the acetic acid/water mixture under high vacuum to recover the product.

Troubleshooting & Optimization

  • Failure Mode: Incomplete Conversion (Stalled Reaction)

    • Causality: Insufficient acid in the reaction matrix. As the reaction progresses, trace free-base amines coordinate to the metal, halting catalytic turnover.

    • Resolution: Check the pH of the reaction mixture; ensure it remains < 2. If using PtO 2​ , ensure sufficient water is present to keep the product dissolved.

  • Failure Mode: Ester Hydrolysis (Formation of Free L-Cha)

    • Causality: Extended reaction times at temperatures >60 °C in the presence of strong aqueous acids (e.g., aqueous HCl) catalyze the cleavage of the ethyl ester.

    • Resolution: Strictly control the internal temperature to 50 °C. Alternatively, switch from aqueous HCl to anhydrous HCl in ethanol, or utilize the Rh/Al 2​ O 3​ neutral pathway[1].

Sources

Method

The Strategic Utility of Ethyl 2-amino-3-cyclohexylpropanoate Hydrochloride in Modern Drug Discovery

Introduction: Beyond the Canonical 20 Amino Acids In the landscape of contemporary drug discovery, the strategic incorporation of non-proteinogenic amino acids into peptide-based therapeutics has emerged as a powerful to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of contemporary drug discovery, the strategic incorporation of non-proteinogenic amino acids into peptide-based therapeutics has emerged as a powerful tool for overcoming the inherent limitations of their natural counterparts. These unique chiral building blocks offer a sophisticated means to enhance proteolytic stability, modulate receptor affinity, and enforce specific conformational constraints, ultimately leading to drug candidates with improved pharmacokinetic profiles and therapeutic efficacy.[1] Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride, a non-natural derivative of alanine, exemplifies this class of high-value chiral synthons. Its bulky, lipophilic cyclohexyl side chain is particularly adept at influencing peptide backbone architecture and engaging with hydrophobic pockets in biological targets, making it a valuable component in the design of novel protease inhibitors and other peptidomimetics.[2][3]

This technical guide provides an in-depth exploration of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride as a chiral building block. We will detail its synthesis, physicochemical properties, and provide comprehensive, field-proven protocols for its application in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide-based drug development.[4][5]

Physicochemical and Hazard Profile

A thorough understanding of a building block's properties is paramount for its effective use in synthesis. The following table summarizes the key physicochemical data and hazard information for Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride.

PropertyValueSource
CAS Number 856571-03-4 (racemic); 60025-25-4 ((S)-enantiomer)[6][7]
Molecular Formula C₁₁H₂₂ClNO₂[6]
Molecular Weight 235.75 g/mol [8]
Appearance White to off-white solidGeneric supplier data
Solubility Soluble in water, methanol, DMFGeneric supplier data
Hazard Codes H302+H312+H332, H315, H319, H336[7]
GHS Pictograms GHS07 (Exclamation mark)[6]
Signal Word Warning[6]

Synthesis Protocol: From Phenylalanine to a Saturated Analogue

The most direct and industrially scalable synthesis of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride involves the catalytic hydrogenation of the aromatic ring of its precursor, L-phenylalanine ethyl ester hydrochloride. This method is efficient and retains the stereochemistry at the alpha-carbon.[9][10]

Causality of Experimental Choices:
  • Catalyst: Rhodium on carbon (Rh/C) or Platinum Oxide (PtO₂) are chosen for their high efficacy in hydrogenating aromatic rings under relatively mild conditions, which is crucial to prevent side reactions.[10] Rhodium is particularly effective for this transformation.

  • Solvent: Acetic acid is often used as it maintains the solubility of the starting material and the product, and its acidic nature can help to keep the catalyst active.[9]

  • Pressure and Temperature: Elevated hydrogen pressure and mild heating increase the rate of reaction, ensuring complete saturation of the phenyl ring in a reasonable timeframe.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: To a high-pressure hydrogenation vessel, add L-phenylalanine ethyl ester hydrochloride (1.0 eq) and 5% Rhodium on Carbon (5-10 mol %).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of starting material).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 40-50 psi.

  • Reaction Conditions: Stir the reaction mixture at 35-40 °C for 12-24 hours, or until hydrogen uptake ceases.

  • Monitoring: The reaction can be monitored by TLC or LC-MS by taking a small aliquot, removing the catalyst, and analyzing for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional acetic acid or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be triturated with cold diethyl ether to precipitate the product as a white solid.

  • Drying: Dry the solid under vacuum to yield Ethyl (S)-2-amino-3-cyclohexylpropanoate hydrochloride.

G cluster_start Starting Materials cluster_process Process cluster_end Product & Work-up L-Phe-OEt HCl L-Phenylalanine Ethyl Ester HCl Reactor High-Pressure Reactor (Acetic Acid, 35-40°C, 40-50 psi) L-Phe-OEt HCl->Reactor H2 H₂ Gas H2->Reactor RhC 5% Rh/C Catalyst RhC->Reactor Filtration Filtration (Remove Catalyst) Reactor->Filtration Concentration Concentration & Precipitation Filtration->Concentration FinalProduct Ethyl (S)-2-amino-3- cyclohexylpropanoate HCl Concentration->FinalProduct

Caption: Synthetic workflow for Ethyl 2-amino-3-cyclohexylpropanoate HCl.

Application in Peptide Synthesis: Building Blocks for Advanced Therapeutics

The primary application of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its incorporation can enhance a peptide's resistance to enzymatic degradation and improve its binding affinity by introducing a bulky, hydrophobic side chain.[1] This is particularly relevant in the design of protease inhibitors, where the cyclohexylalanine (Cha) residue can effectively mimic the side chains of natural amino acids like leucine or phenylalanine, while occupying the S1 or S2 pockets of the enzyme's active site with higher affinity.[3][11]

Protocol: Incorporation into a Peptide Chain via Fmoc-SPPS

This protocol outlines the manual coupling of Fmoc-L-Cyclohexylalanine-OH (which must be prepared from the synthesized ethyl ester hydrochloride via N-Fmoc protection and ester hydrolysis) onto a resin-bound peptide chain.

Pre-requisite: The starting Ethyl (S)-2-amino-3-cyclohexylpropanoate hydrochloride must first be N-terminally protected with an Fmoc group and the ethyl ester must be hydrolyzed to the free carboxylic acid to be used in standard SPPS.

  • Resin Preparation: Start with a pre-loaded resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel. Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[12]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.[13]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Cyclohexylalanine-OH (3-4 eq.), a coupling agent such as HATU (3-4 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[13]

    • Causality: HATU is a highly efficient coupling reagent that minimizes racemization, especially important for non-standard amino acids. DIPEA acts as an organic base to neutralize the protonated amine on the resin and facilitate the coupling reaction.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[12]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free secondary amine is no longer present).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

G Resin Resin-NH-Fmoc Swell in DMF Deprotection Deprotection Add 20% Piperidine/DMF Resin->Deprotection Washing1 Washing Remove Piperidine Deprotection->Washing1 Coupling Coupling Add Activated Fmoc-Cha-OH + HATU/DIPEA Washing1->Coupling Washing2 Washing Remove Excess Reagents Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection Cleavage Final Cleavage TFA Cocktail Repeat->Cleavage Synthesis Complete

Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion and Future Outlook

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is a quintessential example of a chiral building block that empowers medicinal chemists to transcend the limitations of natural peptide scaffolds. Its synthesis is robust and scalable, and its incorporation into peptides via established SPPS protocols provides a reliable pathway to novel therapeutic candidates. The ability of the cyclohexyl moiety to enhance metabolic stability and create potent interactions within hydrophobic binding pockets ensures that this and similar non-proteinogenic amino acids will continue to be integral to the development of next-generation peptide drugs, particularly in the ongoing search for potent and selective protease inhibitors for a range of diseases.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • NextSDS. (n.d.). ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Kaelin, D. E., et al. (2007). 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(21), 5806-5811. [Link]

  • Fairlie, D. P. (2008). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Current Medicinal Chemistry, 15(13), 1236-1249. [Link]

  • PubChemLite. (n.d.). Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride. [Link]

  • NextSDS. (n.d.). ethyl 2-amino-3-cyclohexylpropanoate hydrochloride. [Link]

  • Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2915-2920. [Link]

  • ResearchGate. (n.d.). Cyclization and N-methyl-l-alanine improve the protease stability and cytosolic access of SUPR4B1W. [Link]

  • Van der Veken, P., et al. (2012). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Journal of Organic Chemistry, 77(17), 7435-7443. [Link]

  • PubChem. (n.d.). methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. [Link]

  • Houghten, R. A. (2015). Design and Synthesis of Proteinase Inhibitors. University of Kansas, Department of Medicinal Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of L-cyclohexylalanine. [Link]

  • PrepChem. (n.d.). Synthesis of L-β-cyclohexylalanine. [Link]

Sources

Application

Application Note: Deprotection and Ester Hydrolysis of Ethyl 2-amino-3-cyclohexylpropanoate HCl

Target Audience: Synthetic Chemists, Process Engineers, and Peptide Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Context Ethyl 2-amino-3-cyclohexylpropanoa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Peptide Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Context

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (commonly referred to as H-Cha-OEt·HCl) is a highly valuable non-canonical amino acid building block. The core moiety, Cyclohexylalanine (Cha), is frequently incorporated into peptidomimetics and active pharmaceutical ingredients (APIs) to replace Phenylalanine. The fully saturated cyclohexyl ring enhances lipophilicity, improves proteolytic stability, and alters receptor-pocket binding dynamics by eliminating π−π stacking liabilities .

In synthetic workflows, the ethyl ester acts as a robust C-terminal protecting group, while the hydrochloride salt stabilizes the N-terminal amine against oxidation and premature degradation. To utilize this building block as a free amino acid (H-Cha-OH) for subsequent N-to-C peptide coupling, a tandem chemical transformation is required: neutralization of the amine hydrochloride (free-basing) followed by alkaline saponification of the ethyl ester .

Mechanistic Rationale & Causality (E-E-A-T)

Executing this hydrolysis requires precise control over reagents and thermodynamics to prevent side reactions, particularly base-catalyzed epimerization (racemization) at the chiral α -carbon.

  • Reagent Selection (Why LiOH?): While sodium hydroxide (NaOH) is a standard saponification agent, Lithium Hydroxide (LiOH) is the gold standard for amino acid esters. The Li+ cation acts as a mild Lewis acid, tightly coordinating with the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at lower, milder pH levels than NaOH. This mildness is critical to preserving the stereochemical integrity of the α -carbon .

  • Solvent Architecture (THF/H₂O): H-Cha-OEt features a highly hydrophobic cyclohexyl ring, rendering it insoluble in pure water. A mixed solvent system of Tetrahydrofuran (THF) and Deionized Water (typically 3:1 or 2:1 v/v) is employed. THF completely solubilizes the organic ester, while water dissolves the LiOH and stabilizes the resulting carboxylate salt. This specific ratio ensures a monophasic reaction mixture at room temperature, preventing the reaction from stalling at a biphasic interface .

  • Stoichiometric Causality: The protocol utilizes 2.5 to 3.0 molar equivalents of LiOH. The first equivalent is instantly consumed to neutralize the HCl salt (liberating the free amine). The second equivalent executes the nucleophilic acyl substitution (ester cleavage). The remaining 0.5–1.0 equivalent serves as a thermodynamic driver to push the equilibrium entirely toward the lithium carboxylate product .

Reaction Pathways & Workflows

Mechanism A H-Cha-OEt·HCl (Amine Salt) B H-Cha-OEt (Free Amine) A->B LiOH (1.0 eq) - H2O, - LiCl C Cha Carboxylate (Lithium Salt) B->C LiOH (1.5-2.0 eq) THF/H2O, RT - EtOH D H-Cha-OH (Zwitterion) C->D 1M HCl pH 5.5 - 6.0

Caption: Stepwise chemical transitions from the hydrochloride ester to the zwitterionic free amino acid.

Workflow Step1 1. Substrate Dissolution Dissolve H-Cha-OEt·HCl in THF Step3 3. Neutralization & Hydrolysis Combine at 0°C, stir at RT (2-4h) Step1->Step3 Step2 2. Base Preparation Dissolve 3.0 eq LiOH·H2O in H2O Step2->Step3 Step4 4. Solvent Removal Evaporate THF under reduced pressure Step3->Step4 Step5 5. Acidification Adjust aqueous layer to pH 5.5-6.0 with 1M HCl Step4->Step5 Step6 6. Isolation Filter precipitated H-Cha-OH zwitterion Step5->Step6

Caption: End-to-end experimental workflow for the one-pot deprotection and saponification of H-Cha-OEt·HCl.

Quantitative Data & Optimization

Table 1: Physicochemical Substrate & Product Profiling
ParameterStarting Material (H-Cha-OEt·HCl)Product (H-Cha-OH)
Molecular Weight 235.75 g/mol 171.24 g/mol
Physical State White to off-white crystalline powderWhite solid (Zwitterion)
Solubility Soluble in MeOH, EtOH, THF/WaterSoluble in acidic/basic aq, insoluble in pure organics
Isoelectric Point (pI) N/A (Salt)~ 5.5 - 6.0
Table 2: Hydrolysis Condition Optimization Matrix
Base / Solvent SystemTempTimeConversionEpimerization RiskVerdict
NaOH (3 eq) / MeOH:H₂O25°C2 h>95%Moderate Not recommended for chiral purity.
LiOH (3 eq) / THF:H₂O 25°C 3 h >98% Low Optimal (Standard Protocol).
6M HCl (Acidic Hydrolysis)100°C12 h>90%HighToo harsh; risks side-reactions.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Built-in quality control checkpoints ensure the reaction is proceeding as intended before moving to the next phase.

Materials Required
  • Ethyl 2-amino-3-cyclohexylpropanoate HCl (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous or HPLC grade

  • Deionized (DI) Water

  • 1M Hydrochloric Acid (HCl)

  • Ninhydrin stain (for TLC monitoring)

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Weigh 1.0 equivalent of H-Cha-OEt·HCl and transfer it to a round-bottom flask equipped with a magnetic stir bar.

  • Add THF to achieve a substrate concentration of approximately 0.2 M. Stir until a clear or slightly cloudy suspension is achieved.

  • Place the flask in an ice-water bath and cool the mixture to 0°C . (Causality: The subsequent acid-base neutralization is exothermic. Cooling prevents localized heat spikes that could trigger unwanted side reactions).

Step 2: Base Addition & Initiation

  • In a separate vial, dissolve 3.0 equivalents of LiOH·H₂O in DI water. The volume of water should be exactly one-third the volume of the THF used (resulting in a 3:1 THF:H₂O ratio).

  • Add the aqueous LiOH solution dropwise to the chilled THF mixture over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

Step 3: Propagation & Self-Validation (QC Checkpoint)

  • Stir the reaction vigorously for 2 to 4 hours.

  • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of EtOAc:Hexane (1:1). Stain with Ninhydrin and heat.

    • Observation: The starting material (Rf ~ 0.6) will disappear. The product (H-Cha-OH) is highly polar and will remain at the baseline (Rf = 0.0).

    • Alternative Validation: LC-MS monitoring should show the disappearance of the m/z 200 [M−HCl+H]+ peak and the appearance of the m/z 172 [M+H]+ peak.

Step 4: Solvent Evaporation

  • Once complete conversion is validated, transfer the mixture to a rotary evaporator.

  • Concentrate under reduced pressure at 30°C to remove the volatile THF. Do not evaporate to total dryness; leave the aqueous layer intact.

Step 5: Isoelectric Precipitation (Isolation)

  • Cool the remaining aqueous layer to 0°C in an ice bath.

  • Insert a calibrated pH probe into the solution (Initial pH will be >11).

  • Carefully add 1M HCl dropwise under continuous stirring until the pH reaches 5.5 to 6.0 . (Causality: This is the isoelectric point (pI) of Cyclohexylalanine. At this pH, the molecule exists as a neutral zwitterion, which has minimum solubility in water, causing it to crash out of solution).

  • A dense white precipitate of H-Cha-OH will form.

Step 6: Filtration and Drying

  • Filter the precipitate through a sintered glass funnel under vacuum.

  • Wash the filter cake with ice-cold DI water (2 x 10 mL) to remove residual LiCl salts.

  • Dry the isolated solid under high vacuum at 40°C overnight to yield the pure free amino acid.

References

  • Dougherty, D. A., et al. "In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool." National Center for Biotechnology Information (PMC). URL:[Link]

  • Reddit Chempros Community. "Why are my ester hydrolysis not working: Troubleshooting Epimerization." r/Chempros. URL:[Link]

  • Common Organic Chemistry. "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF." Common Organic Chemistry Database. URL:[Link]

  • ResearchGate Contributors. "De-esterification of amino acid esters." ResearchGate Forums. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride synthesis

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. As a Senior Application Scientist, I have structured this guide to address the mechanistic nuances, practical challenges,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. As a Senior Application Scientist, I have structured this guide to address the mechanistic nuances, practical challenges, and optimization strategies for synthesizing Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (the ethyl ester hydrochloride salt of 3-cyclohexylalanine).

Rather than providing a generic template, this guide is built around the fundamental causality of the reactions involved. By understanding why a reaction fails, you can implement self-validating protocols to ensure high-yield, reproducible results.

Part 1: Mechanistic Workflows & Synthetic Pathways

The synthesis of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride typically follows one of two divergent pathways starting from L-Phenylalanine. The choice of route dictates the specific troubleshooting steps required.

SynthesisRoutes Phe L-Phenylalanine (Starting Material) PheEster L-Phenylalanine Ethyl Ester HCl Phe->PheEster SOCl₂, EtOH Esterification CycloAla 3-Cyclohexylalanine Phe->CycloAla H₂, Rh/C Ring Reduction Product Ethyl 2-amino-3-cyclohexylpropanoate HCl (Target Product) PheEster->Product H₂, Rh/C or PtO₂ Ring Reduction CycloAla->Product SOCl₂, EtOH Esterification

Figure 1: Divergent synthetic pathways for Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Part 2: Troubleshooting Guides & FAQs

Q1: My esterification yield using the Thionyl Chloride/Ethanol method is stalling below 60%. How can I drive this to completion?

Causality: Thionyl chloride ( SOCl2​ ) reacts with ethanol to generate HCl gas and an intermediate ethyl chlorosulfite, which acts as the carboxyl-activating agent. If the reaction is run too cold, the intermediate acyl chloride does not fully convert. More critically, trace moisture in the ethanol or reaction vessel prematurely quenches the SOCl2​ into SO2​ and aqueous HCl , leaving insufficient reagent to drive the Fischer esterification equilibrium. Furthermore, the generated anhydrous HCl serves a dual purpose: it catalyzes the esterification and protonates the amine ( NH3+​ ), preventing the free amine from acting as a competing nucleophile[1].

Self-Validating Protocol (Anhydrous Esterification):

  • Preparation: Suspend 3-cyclohexylalanine (1.0 eq) in strictly anhydrous ethanol (10 volumes) under an inert atmosphere (N2/Ar).

  • Activation: Cool the suspension to 0 °C using an ice bath. Add SOCl2​ (1.5 - 2.0 eq) dropwise to control the exothermic generation of HCl .

  • Propagation: Gradually warm to room temperature, then heat to reflux (75–80 °C) for 4–6 hours.

  • Validation Check: Monitor the physical state of the reaction. The starting zwitterionic amino acid is insoluble in ethanol. As the reaction progresses, the formation of the highly soluble ester hydrochloride salt will cause the opaque suspension to transition into a completely clear solution.

  • Isolation: Concentrate in vacuo. To remove residual SOCl2​ and HCl , azeotrope with toluene (2 x 5 volumes). Crystallize from Ethanol/Methyl tert-butyl ether (MTBE) to isolate the pure hydrochloride salt.

Q2: During the catalytic hydrogenation of the phenyl ring, I observe incomplete conversion. Why is this happening, and how do I resolve it?

Causality: Aromatic ring hydrogenation is highly sensitive to catalyst poisons (e.g., sulfur-containing impurities or unmanaged halides). Standard Palladium on Carbon (Pd/C) is thermodynamically ineffective for arene reduction under mild pressures. Rhodium on Carbon (Rh/C) or Platinum Dioxide ( PtO2​ , Adams' catalyst) is strictly required[2][3]. If you are starting from the hydrochloride salt of phenylalanine ethyl ester (Route A), the chloride ions can partially inhibit Pt-based catalysts unless sufficient hydrogen pressure or an acidic promoter (like acetic acid) is utilized. Rh/C is highly effective at reducing the aromatic moiety to a saturated cyclohexyl group without causing unwanted C-O hydrogenolysis of the ester[2][4].

Self-Validating Protocol (Rh/C Catalyzed Hydrogenation):

  • Preparation: Dissolve L-phenylalanine ethyl ester HCl in a solvent mixture of Ethanol/Milli-Q Water (9:1) or Glacial Acetic Acid to maintain a highly acidic medium.

  • Catalyst Loading: Add 5% Rh/C (10–15 wt% relative to the substrate). Ensure the starting material is highly pure; even trace sulfurous impurities will permanently poison the Rhodium active sites[2].

  • Reaction: Purge the Parr reactor with N2 (3x), then H2 (3x). Pressurize with H2 to 50–70 psi (3.5–4.8 bar) and heat to 50 °C. Agitate vigorously for 12–18 hours.

  • Validation Check: Spot the reaction mixture on a TLC plate and visualize under a 254 nm UV lamp. The starting phenyl ring is highly UV-active, whereas the fully reduced cyclohexyl product is completely UV-inactive. The disappearance of the UV spot confirms 100% conversion.

  • Workup: Filter through a tightly packed Celite pad to remove the pyrophoric catalyst. Evaporate the filtrate to yield the cyclohexyl derivative.

Q3: How do I prevent racemization during the synthesis?

Causality: Alpha-amino acids can racemize via an azlactone intermediate or simple enolization if exposed to strong bases or prolonged high heat in the absence of sufficient protonation. The SOCl2​ /EtOH method inherently maintains a highly acidic environment (excess HCl ), which keeps the amine fully protonated ( NH3+​ ). This positive charge electrostatically hinders the deprotonation of the adjacent chiral alpha-carbon. Solution: Maintain the acidic environment throughout the workflow. Do not attempt to neutralize the reaction mixture during workup; isolate the product directly as the hydrochloride salt by utilizing anti-solvent precipitation (e.g., MTBE or diethyl ether).

Part 3: Quantitative Data Presentation

Table 1: Catalyst Selection for Aromatic Ring Hydrogenation of Phenylalanine Derivatives Note: Data reflects typical empirical outcomes for arene reduction in amino acid derivatives.

CatalystPressure (psi)Temp (°C)SolventTypical Yield (%)Mechanistic Notes
5% Pd/C 5025EtOH< 5%Ineffective for arenes under mild conditions.
5% Rh/C 50–7050EtOH / AcOH85 – 95%Highly active; prevents hydrogenolysis of the ester[2].
PtO₂ (Adams) 40–6025–40AcOH80 – 90%Excellent conversion; requires in-situ pre-reduction to Pt(0).
5% Ru/C > 1000> 80H₂O / EtOH70 – 85%Requires specialized high-pressure reactor equipment.

Table 2: Esterification Reagent Comparison for 3-Cyclohexylalanine

Reagent SystemTempTime (h)Yield (%)Purity Profile & Operational Notes
SOCl₂ / Anhydrous EtOH Reflux (78°C)4 – 690 – 95%High purity; HCl salt precipitates easily upon anti-solvent addition[1].
TMSCl / EtOH 25°C18 – 2485 – 90%High purity; milder conditions, but requires longer reaction times[5].
HCl (gas) / EtOH Reflux (78°C)12 – 2480 – 85%Good purity; operationally tedious setup for dry HCl gas generation.

Part 4: References

  • Farmacia Journal - SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Details the dual mechanistic role of thionyl chloride in amino acid esterification and amine protonation. URL:[Link]

  • ACS Publications - Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates. Discusses the efficacy of Rh/C catalysts in reducing aromatic moieties of amino acids to saturated cyclohexyl groups without hydrogenolysis. URL:[Link]

  • National Institutes of Health (PMC) - A Convenient Synthesis of Amino Acid Methyl Esters. Provides comparative yield data for various esterification methodologies including SOCl2 and TMSCl systems. URL:[Link]

  • Wiley-VCH - Reaction of Alcohols with Carboxylic Acids and their Derivatives. Comprehensive review of solid acid and conventional acid-catalyzed esterification protocols. URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Unwanted Hydrolysis of Ethyl 2-amino-3-cyclohexylpropanoate HCl

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Ethyl 2-amino-3-cyclohexylpropanoate HCl. This guide is designed for our valued partners in research, science, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 2-amino-3-cyclohexylpropanoate HCl. This guide is designed for our valued partners in research, science, and drug development. We understand that maintaining the integrity of your starting materials is critical for reproducible and accurate results. A common challenge encountered with amino acid esters is unwanted hydrolysis. This document provides in-depth, field-proven insights and troubleshooting protocols to help you prevent, identify, and manage this issue effectively.

Section 1: Understanding the Challenge: The "Why" of Hydrolysis (FAQs)

This section addresses the fundamental principles governing the stability of Ethyl 2-amino-3-cyclohexylpropanoate HCl. Understanding the causality behind its hydrolysis is the first step toward prevention.

Q1: What is Ethyl 2-amino-3-cyclohexylpropanoate HCl and why is it provided as a hydrochloride salt?

Ethyl 2-amino-3-cyclohexylpropanoate is an ester derivative of the non-proteinogenic amino acid 3-cyclohexylalanine. It is frequently used in synthetic chemistry, particularly as a building block in the development of peptide-based therapeutics and other complex molecules.

It is supplied as a hydrochloride (HCl) salt for several critical reasons:

  • Enhanced Stability: The free amine (or "free base") form of an amino acid ester is prone to self-condensation, which can lead to the formation of cyclic dipeptides (diketopiperazines) or linear polymers, reducing the purity of the material.[1][2] The HCl salt protonates the primary amino group, rendering it non-nucleophilic and thereby significantly increasing the compound's long-term storage stability.[3]

  • Improved Solubility: Hydrochloride salts are generally crystalline solids that exhibit improved solubility in water and polar solvents compared to their free base counterparts, which are often oils.[3]

  • Ease of Handling: The crystalline nature of the salt form makes it easier to accurately weigh and handle in a laboratory setting.[4]

Q2: What is hydrolysis and why is this compound susceptible to it?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For Ethyl 2-amino-3-cyclohexylpropanoate, this involves the cleavage of the ethyl ester bond, resulting in the formation of 2-amino-3-cyclohexylpropanoic acid and ethanol.

The ester functional group is inherently susceptible to hydrolysis because the carbonyl carbon is electrophilic (electron-deficient) and can be attacked by nucleophiles, such as water or hydroxide ions.[5][6] This reaction can be catalyzed by either acid or base, with base-catalyzed hydrolysis (saponification) typically occurring much more rapidly.[5][7][8]

Hydrolysis_Mechanism Figure 1. General mechanism of ester hydrolysis. cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ester Ethyl 2-amino-3- cyclohexylpropanoate Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Nuc H₂O (Neutral/Acidic) or OH⁻ (Basic) Acid 2-Amino-3-cyclohexyl- propanoic Acid Tetra->Acid Elimination of Ethoxide Alcohol Ethanol

Q3: What are the primary factors that accelerate hydrolysis?

The rate of hydrolysis is highly dependent on environmental and experimental conditions. Awareness of these factors is key to prevention.

FactorImpact on Hydrolysis RateRecommended Mitigation Strategy
pH Significantly accelerated under both strongly acidic (pH < 4) and, especially, basic (pH > 8) conditions.[5][6][9][10]Maintain solutions at a neutral to slightly acidic pH (5.0 - 6.5) where the ester is most stable. Avoid alkaline buffers or reagents.
Temperature Rate increases exponentially with temperature.[11][12][13]Store the compound in a cool environment. Perform reactions at the lowest practical temperature. Avoid unnecessary heating of solutions.
Water/Moisture Water is a necessary reactant. Even atmospheric moisture can cause degradation of the solid over time.[14][15]Store in a desiccator over a drying agent. Use anhydrous solvents for stock solutions. Minimize exposure to ambient air.
Solvent Protic solvents (like water, methanol, ethanol) can participate in the reaction. Aprotic solvents (like DMSO, DMF) do not.[16]For long-term solution storage, use high-purity, anhydrous aprotic solvents like DMSO or DMF.[16]
Q4: What are the consequences of unwanted hydrolysis in my experiments?

The presence of the hydrolyzed byproduct, 2-amino-3-cyclohexylpropanoic acid, can have significant negative consequences:

  • Inaccurate Stoichiometry: If a portion of your starting material has hydrolyzed, the actual molar quantity of the active ester is lower than calculated, leading to incomplete reactions and lower yields.

  • Side Reactions: The newly formed carboxylic acid can interfere with subsequent reactions, potentially acting as a competing nucleophile or altering the pH of the reaction mixture.

  • Purification Challenges: The hydrolyzed acid has different physical properties (e.g., polarity) than the parent ester, which can complicate the purification of your desired product.

  • Poor Reproducibility: Uncontrolled hydrolysis leads to batch-to-batch variability, making it difficult to obtain consistent experimental results.

Section 2: Proactive Prevention: Storage and Handling Protocols

Proper storage and handling are the most effective measures to ensure the long-term integrity of your Ethyl 2-amino-3-cyclohexylpropanoate HCl.

Q5: How should I properly store the solid compound for long-term and short-term use?

Adherence to these storage protocols will maximize the shelf-life of the compound.

ConditionTemperatureAtmosphereDurationKey Considerations
Long-Term Storage -20°C[16][17]Store in a tightly sealed container inside a desiccator with a fresh drying agent (e.g., silica gel). Purging with an inert gas (Argon or Nitrogen) is highly recommended.[16]Months to YearsPrevent moisture ingress. The freezer must NOT be a "frost-free" model, as their temperature cycles can promote degradation.[15]
Short-Term Storage 2-8°CStore in a tightly sealed container inside a desiccator.Days to WeeksThis is suitable for material that will be used in the near future. Continue to protect from moisture.[17]
Stock Solution -20°CAliquot into tightly sealed vials with PTFE-lined caps. Purge with inert gas before sealing.Up to one month[16]Use anhydrous, aprotic solvents (e.g., DMSO, DMF). Avoid repeated freeze-thaw cycles.[15]
Q6: What is the correct procedure for handling the compound and preparing solutions?

This step-by-step protocol is designed to minimize exposure to atmospheric moisture, a primary culprit in hydrolysis.

Protocol: Handling and Solution Preparation

  • Equilibration: Before opening, remove the sealed container from cold storage (-20°C or 2-8°C) and place it in a desiccator at room temperature. Allow it to equilibrate for at least 1 hour.[16][17] Causality: This critical step prevents atmospheric moisture from condensing onto the cold solid, which would immediately introduce water and initiate hydrolysis.

  • Weighing: Briefly open the container in an environment with low humidity (if possible) or under a stream of inert gas. Quickly weigh the desired amount of solid into a clean, dry vial.

  • Sealing: Tightly reseal the main container immediately. If possible, purge the headspace with argon or nitrogen before sealing. Return it to the appropriate storage conditions.

  • Dissolution: Add the appropriate anhydrous, aprotic solvent (e.g., DMSO, DMF) to the vial containing the weighed solid. Cap the vial and mix (vortex or sonicate) until fully dissolved.

  • Aliquoting & Storage: If preparing a stock solution for future use, immediately dispense it into smaller, single-use aliquots. Purge each aliquot with inert gas, seal tightly, and store at -20°C.[16]

Q7: Which solvents are recommended for preparing stock solutions to ensure stability?

The choice of solvent is paramount for solution stability.

  • Highly Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These are polar aprotic solvents that readily dissolve the compound but do not participate in the hydrolysis reaction.[16]

  • Use with Caution: Anhydrous alcohols (e.g., ethanol). While the compound is an ethyl ester, using other alcohols can lead to a competing reaction called transesterification.

  • Avoid for Storage: Any aqueous or protic solvent. Solutions prepared in buffers, water, or other protic solvents should be prepared fresh and used immediately. Do not store them.[15]

Section 3: In-Experiment Best Practices

Even with pristine material, hydrolysis can occur during your experiment if conditions are not controlled.

Q8: I need to work in an aqueous environment. How can I minimize hydrolysis during my experiment?

When aqueous conditions are unavoidable, the "enemy" is time, temperature, and pH.

  • Control pH: Buffer your reaction mixture to a pH between 5.0 and 6.5. This pH range represents a kinetic minimum for both acid- and base-catalyzed hydrolysis.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If possible, perform the reaction at 4°C or on an ice bath.

  • Minimize Time: Prepare the aqueous solution of the ester immediately before it is needed. Do not let it sit on the bench for extended periods. Add it to the reaction mixture last, if possible.

  • Use Concentrated Stocks: Add the ester to the aqueous reaction mixture from a concentrated stock solution in an anhydrous solvent (like DMSO). This minimizes the amount of time the ester is in a dilute aqueous state before reacting.

Q9: My protocol requires adjusting the pH or using a base. What should I be aware of?

Adding a base to deprotonate the hydrochloride salt and free the primary amine for a subsequent reaction (e.g., peptide coupling) is a common procedure, but it creates a high-risk environment for hydrolysis.[18][19]

Workflow: Safe Deprotonation for Subsequent Reactions

  • Dissolve: Dissolve the Ethyl 2-amino-3-cyclohexylpropanoate HCl in a suitable anhydrous organic solvent (e.g., THF, DCM).

  • Cool: Cool the solution to 0°C in an ice bath. This will slow the rate of any potential hydrolysis once the base is added.

  • Add Base: Add a non-nucleophilic, hindered organic base (e.g., N,N-Diisopropylethylamine, DIEA) or a stoichiometric amount of a tertiary amine like triethylamine (TEA).[19] Do not use aqueous inorganic bases like NaOH or K₂CO₃, as they introduce water and potent hydroxide nucleophiles.

  • Immediate Use: Proceed immediately with the next step of your reaction (e.g., adding the coupling agent and carboxylic acid). The free amine is least stable and should not be isolated or stored.[1]

Section 4: Detection and Mitigation of Hydrolysis

If you suspect hydrolysis has occurred, a systematic approach to confirmation and mitigation is necessary.

Troubleshooting_Workflow Figure 2. Workflow for detecting and addressing hydrolysis. Start Suspect Hydrolysis? (e.g., inconsistent results, poor yield) Analyze Analyze Sample via HPLC or TLC Start->Analyze Compare Compare to a fresh or reference standard Analyze->Compare CheckPeak New, more polar peak observed? Compare->CheckPeak NoHydrolysis No significant hydrolysis detected. Proceed with experiment. Review other variables. CheckPeak->NoHydrolysis No HydrolysisConfirmed Hydrolysis Confirmed CheckPeak->HydrolysisConfirmed Yes Quantify Quantify extent of hydrolysis via peak integration HydrolysisConfirmed->Quantify Decision Is purity acceptable for application? Quantify->Decision Proceed Yes: Proceed with caution. Adjust stoichiometry based on purity. Decision->Proceed Yes Purify No: Purify material (e.g., chromatography) or obtain new batch. Decision->Purify No Review Review Storage & Handling Protocols to prevent recurrence. Proceed->Review Purify->Review

Sources

Troubleshooting

Troubleshooting esterification of 2-amino-3-cyclohexylpropanoic acid

Welcome to the Technical Support Center for the esterification of 2-amino-3-cyclohexylpropanoic acid (commonly known as Cyclohexylalanine or Cha). Cyclohexylalanine is a critical unnatural amino acid widely utilized in p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the esterification of 2-amino-3-cyclohexylpropanoic acid (commonly known as Cyclohexylalanine or Cha).

Cyclohexylalanine is a critical unnatural amino acid widely utilized in peptidomimetic drug development to enhance lipophilicity and proteolytic stability. However, its zwitterionic nature and the steric bulk of the cyclohexyl ring present unique synthetic challenges. This guide is engineered for research scientists and provides mechanistically grounded, self-validating protocols and troubleshooting logic to ensure high-yield, racemization-free esterification.

Strategic Workflow: Selecting the Esterification Route

The presence or absence of an N-protecting group (e.g., Boc, Fmoc) fundamentally dictates the chemical environment your substrate can tolerate. Acid-catalyzed Fischer esterification is ideal for free amino acids, whereas milder coupling agents are mandatory for protected derivatives to prevent premature deprotection.

G Start Cyclohexylalanine (Cha) Unprotected Unprotected Amine Start->Unprotected Protected N-Protected Amine (e.g., Boc-Cha-OH) Start->Protected SOCl2 SOCl2 / MeOH Unprotected->SOCl2 TMSCl TMSCl / MeOH Unprotected->TMSCl Steglich DCC / DMAP / MeOH Protected->Steglich Prod1 Cha-OMe • HCl SOCl2->Prod1 TMSCl->Prod1 Prod2 Boc-Cha-OMe Steglich->Prod2

Workflow for selecting the optimal esterification route for cyclohexylalanine.

Validated Experimental Protocols

Protocol A: Thionyl Chloride (SOCl₂) / Methanol (For Unprotected Cha)

Mechanistic Causality: Thionyl chloride reacts exothermically with methanol to generate anhydrous HCl and dimethyl sulfite. The in situ generated HCl serves a dual purpose: it acts as the acid catalyst for the Fischer esterification and immediately protonates the alpha-amine. This protonation locks the amine out of acting as a nucleophile, thereby preventing lactamization and intermolecular peptide bond formation[1].

Step-by-Step Methodology:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stirrer and a drying tube. Add anhydrous methanol (10.0 equivalents) and cool to -10°C using an ice-salt bath.

  • Activation: Dropwise add SOCl₂ (1.5 equivalents) over 15 minutes. Self-Validation Check: The reaction is highly exothermic; maintaining the temperature below 0°C prevents the formation of unwanted alkyl chlorides.

  • Substrate Addition: Add unprotected Cyclohexylalanine (1.0 equivalent) portion-wise. The suspension will initially appear cloudy.

  • Reaction: Remove the ice bath and stir at room temperature for 16–24 hours. Self-Validation Check: The gradual dissolution of the solid amino acid into a clear solution visually confirms the progression of the esterification.

  • Isolation: Do not perform an aqueous workup. Concentrate the mixture to dryness via rotary evaporation. Triturate the resulting viscous oil with cold, anhydrous diethyl ether to precipitate the Cha-OMe·HCl salt as a white solid[2].

Protocol B: TMSCl-Promoted Esterification (Mild Alternative)

Mechanistic Causality: Trimethylsilyl chloride (TMSCl) reacts with methanol to safely generate anhydrous HCl at room temperature. This avoids the harsh, highly reactive intermediate species formed by SOCl₂, making it operationally simpler and safer while maintaining excellent yields[3].

Step-by-Step Methodology:

  • Suspend Cha (1.0 equivalent) in anhydrous methanol (0.5 M concentration).

  • Slowly add freshly distilled TMSCl (2.0 equivalents) at room temperature.

  • Stir the mixture for 12–24 hours. Monitor via TLC (n-butanol/acetic acid/water).

  • Upon completion, concentrate the mixture on a rotary evaporator and triturate with ether to yield the pure ester hydrochloride[3].

Protocol C: Steglich Esterification (For N-Protected Boc-Cha-OH)

Mechanistic Causality: N-protected amino acids cannot be exposed to strong acids without risking deprotection. Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylate into an highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, attacking the intermediate to form an acylpyridinium species that is rapidly trapped by methanol.

Step-by-Step Methodology:

  • Dissolve Boc-Cha-OH (1.0 equivalent) in anhydrous Dichloromethane (DCM).

  • Add anhydrous methanol (5.0 equivalents) and DMAP (0.1 equivalents).

  • Cool the mixture to 0°C. Dropwise add a solution of DCC (1.1 equivalents) in DCM.

  • Stir at 0°C for 1 hour, then allow it to warm to room temperature for 12 hours. Self-Validation Check: The precipitation of a white solid (dicyclohexylurea, DCU) confirms the activation of the carboxylic acid.

  • Filter off the DCU byproduct. Wash the organic filtrate sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

Quantitative Method Comparison

Esterification MethodReagentsTypical YieldRacemization RiskReaction TimeKey Advantage
Thionyl Chloride SOCl₂, MeOH90–98%Very Low16–24 hHighly scalable; drives equilibrium via in situ HCl generation.
TMSCl Method TMSCl, MeOH85–95%Very Low12–24 hMilder conditions; avoids toxic SO₂ gas byproducts.
Steglich Coupling DCC, DMAP, MeOH75–85%Moderate (Requires suppression)12 hPerfectly compatible with acid-sensitive N-protecting groups (e.g., Boc).

Troubleshooting & FAQs

Q1: My LC-MS shows complete conversion to the ester, but after my liquid-liquid extraction (EtOAc/Water), my product yield is near zero. Where is my ester? Causality: Unprotected amino acid methyl esters (Cha-OMe) are isolated as hydrochloride salts. Because the amine is protonated, the molecule is highly polar and partitions entirely into the aqueous phase during liquid-liquid extraction[4]. Solution: You must bypass aqueous workup entirely for unprotected amino acid esters. Evaporate the reaction mixture to absolute dryness and triturate the resulting residue with anhydrous diethyl ether to precipitate the product[2].

Workup Issue Issue: Product Not Found in Organic Phase Check Is the alpha-amine protected? Issue->Check Yes Yes (e.g., Boc/Fmoc) Check->Yes No No (Free Amine) Check->No Sol1 Perform standard liquid-liquid extraction (EtOAc/H2O). Yes->Sol1 Sol2 Aqueous workup will lose product! Evaporate and triturate with ether. No->Sol2

Logical troubleshooting tree for preventing product loss during post-reaction workup.

Q2: I am observing significant racemization (epimerization) of the alpha-chiral center during the Steglich esterification of Boc-Cha-OH. How do I prevent this? Causality: During the activation of the carboxylic acid with DCC, the highly reactive O-acylisourea intermediate can undergo intramolecular cyclization to form an oxazolone (azlactone) ring. The alpha-proton of the oxazolone is highly acidic; deprotonation by the basic DMAP leads to rapid racemization[5]. Solution: Add a racemization suppressant such as HOBt (1-Hydroxybenzotriazole) or Oxyma Pure (1.0 equivalent) to the reaction mixture[6]. These additives rapidly trap the activated intermediate, forming an active ester that is highly reactive toward methanol but structurally incapable of forming the oxazolone ring. Furthermore, ensure the initial activation step is strictly maintained at 0°C.

Q3: The SOCl₂ esterification of my cyclohexylalanine is proceeding very slowly. Can I accelerate the kinetics without applying heat, which might risk side reactions? Causality: The bulky cyclohexyl group creates significant steric hindrance around the alpha-carbon, impeding the nucleophilic attack of methanol on the protonated carboxylate. Solution: Utilize ultrasonic irradiation. Placing the reaction flask in an ultrasonic bath at ambient temperature enhances mass transfer and localized energy, which has been proven to accelerate the esterification of sterically hindered and dialkyl amino acids, reducing reaction times from 24 hours down to 25–45 minutes[7].

References

  • Reactions at the carboxy group of an amino acid—esterification of amino acids - Oxford Academic, oup.com,
  • Ultrasound accelerated synthesis of proteinogenic and α,α-dialkylamino acid ester salts - SciSpace, scispace.com,
  • SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal, farmaciajournal.com,
  • Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?
  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH, nih.gov,
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis, highfine.com,
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC, peptide.com,

Sources

Optimization

Technical Support Center: A Guide to Overcoming Steric Hindrance in Peptide Coupling with Cyclohexylalanine (Cha) Derivatives

Welcome to the technical support center for scientists and researchers navigating the complexities of peptide synthesis. This guide is designed to provide in-depth, practical solutions for a common challenge in solid-pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers navigating the complexities of peptide synthesis. This guide is designed to provide in-depth, practical solutions for a common challenge in solid-phase peptide synthesis (SPPS): overcoming the steric hindrance presented by cyclohexylalanine (Cha) and its derivatives. The bulky, non-planar cyclohexyl side chain of Cha, while beneficial for enhancing peptide stability and modulating conformation, often leads to sluggish and incomplete coupling reactions.[1][2][3] This resource offers troubleshooting strategies and optimized protocols to ensure the successful incorporation of these valuable but challenging amino acids into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is coupling to or with Cyclohexylalanine (Cha) so difficult?

A: The primary difficulty arises from the significant steric bulk of the cyclohexyl side chain.[2][3] Unlike the planar aromatic ring of phenylalanine, the three-dimensional, chair-like conformation of the cyclohexane ring physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide (or vice-versa). This steric clash hinders the formation of the transition state required for amide bond formation, leading to slower reaction kinetics and incomplete couplings.[4]

Q2: I'm seeing a significant amount of deletion sequences involving Cha in my crude product analysis. What is the likely cause?

A: The presence of deletion sequences at the Cha position is a classic indicator of incomplete coupling. When the coupling reaction fails to go to completion within the allotted time, the unreacted N-terminal amine is capped during the subsequent cycle (if a capping step is used) or remains unreacted, leading to a peptide chain that is missing the intended Cha residue. This is a direct consequence of the steric hindrance discussed in Q1.

Q3: Are there any initial, simple adjustments I can make to my standard protocol to improve Cha coupling?

A: Yes, before resorting to more complex strategies, you can try the following:

  • Double Coupling: This is often the first and most straightforward approach. After the initial coupling reaction, simply repeat the process with a fresh solution of the activated amino acid.[5] This provides a second opportunity for the reaction to proceed to completion.

  • Increase Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields for sterically hindered residues.[4]

  • Increase Reagent Concentration: Using more concentrated solutions of the amino acid and coupling reagents can increase the probability of successful molecular interactions, helping to overcome the steric barrier.[5]

Troubleshooting Guide: From Incomplete Couplings to Optimized Protocols

When simple adjustments are insufficient, a more systematic approach is required. This section provides a step-by-step guide to troubleshooting and optimizing the incorporation of Cha derivatives.

Problem 1: Persistent Low Coupling Efficiency Despite Double Coupling and Extended Reaction Times

If you've implemented the initial troubleshooting steps without success, it's time to evaluate your choice of coupling reagents and additives. Standard carbodiimide-based methods, such as those using DCC or DIC alone, are often inefficient for sterically demanding couplings.[6]

Root Cause Analysis:

The O-acylisourea intermediate formed during carbodiimide activation is highly reactive but also prone to side reactions, such as rearrangement to an unreactive N-acylurea, especially in polar aprotic solvents like DMF.[7][8] For a sterically hindered coupling, where the desired reaction is slow, these side reactions become more prevalent, reducing the amount of active species available for amide bond formation.

Solutions & Protocols:

The key is to use a coupling reagent system that generates a more stable and highly reactive activated species.

  • Uronium/Aminium or Phosphonium-Based Reagents: Reagents like HATU, HBTU, and PyBOP are generally more effective for hindered couplings than carbodiimides alone.[9][10][11] They react with the carboxylic acid to form an activated ester that is more stable than the O-acylisourea intermediate, allowing for a longer effective reaction time.[9] HATU, in particular, is often cited for its high efficiency in overcoming steric hindrance.[10]

  • The Power of Additives: The use of additives like HOBt, and more recently OxymaPure, is crucial when using carbodiimides like DIC.[9][12] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.[7] OxymaPure is often considered superior to HOBt as it is non-explosive and can lead to higher coupling efficiencies and lower racemization.[12][13]

dot

Coupling_Reagent_Choice start Low Coupling Efficiency with Cha reagent_check Current Reagent? start->reagent_check carbodiimide Carbodiimide (DCC/DIC) Alone reagent_check->carbodiimide Yes uronium Uronium/Phosphonium (HATU, HBTU, PyBOP) reagent_check->uronium No solution2 Add OxymaPure or HOAt to Carbodiimide Protocol carbodiimide->solution2 solution1 Switch to Uronium/Phosphonium Reagents (e.g., HATU) uronium->solution1

Caption: Decision workflow for selecting a coupling reagent.

Problem 2: Peptide Aggregation Triggered by the Hydrophobic Cha Residue

The hydrophobicity of the cyclohexyl group can contribute to peptide aggregation on the solid support, especially in longer sequences or those containing multiple hydrophobic residues.[3][14] This aggregation can physically block reactive sites, leading to failed couplings and deprotections.

Root Cause Analysis:

As the peptide chain elongates, it can fold back on itself, forming secondary structures stabilized by intermolecular hydrogen bonds. Hydrophobic residues like Cha tend to cluster together, further promoting this aggregation and making the peptide chain inaccessible to reagents.

Solutions & Protocols:

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help disrupt secondary structures and improve solvation of the peptide chain.[15]

  • "Magic Mixture" Solvents: For severe aggregation, consider using a solvent system like the "magic mixture" (DCM/DMF/NMP) with additives like Triton X-100 and ethylene carbonate, which can enhance resin swelling and peptide solvation.[15]

  • Pseudoproline Dipeptides: If the residue preceding Cha is a Ser or Thr, incorporating a pseudoproline dipeptide at that position can introduce a "kink" in the peptide backbone, disrupting the formation of aggregates.[14]

dot

Aggregation_Mitigation Aggregation Peptide Aggregation with Cha Hydrophobic interactions and secondary structure formation lead to poor reaction kinetics. Solvent Solvent Modification Use 'magic mixture' or NMP instead of DMF. Aggregation->Solvent Salts Chaotropic Salts Add LiCl or KSCN to disrupt secondary structures. Aggregation->Salts Pseudo Pseudoproline Dipeptides Incorporate at Ser/Thr preceding Cha to break aggregation. Aggregation->Pseudo

Caption: Strategies to mitigate peptide aggregation.

Problem 3: Sluggish Reactions Even with Advanced Reagents

In some cases, even with optimized coupling reagents, the reaction kinetics may still be too slow at room temperature to achieve complete coupling.

Root Cause Analysis:

The activation energy for the amide bond formation involving a sterically hindered residue like Cha can be significantly high. While advanced coupling reagents help, they may not be sufficient to overcome this energy barrier under standard conditions.

Solutions & Protocols:

  • Microwave-Assisted Peptide Synthesis (MW-SPPS): The application of microwave energy can dramatically accelerate coupling reactions, including those that are sterically hindered.[16][17][18] Microwaves provide rapid and uniform heating, allowing the reaction to overcome the activation energy barrier more efficiently.[19] This often leads to higher purity crude products in a fraction of the time compared to conventional synthesis.[20][21]

Table 1: Comparison of Conventional vs. Microwave-Assisted SPPS for Hindered Couplings

ParameterConventional SPPSMicrowave-Assisted SPPS
Reaction Time 2-24 hours5-30 minutes[16][20]
Temperature Ambient60-90°C[21]
Crude Purity Often lower due to incomplete coupling and side reactionsGenerally higher due to increased efficiency[19]
Racemization Risk Lower, but can increase with extended reaction timesCan be a concern at high temperatures, requires careful optimization[21]

dot

SPPS_Workflow cluster_conventional Conventional SPPS cluster_microwave Microwave-Assisted SPPS A1 Resin Swelling A2 Fmoc Deprotection (20% Piperidine/DMF) A1->A2 A3 Wash A2->A3 A4 Coupling (e.g., HATU/DIPEA in DMF) 2-4 hours A3->A4 A5 Wash A4->A5 A6 Repeat Cycle A5->A6 B1 Resin Swelling B2 Fmoc Deprotection (20% Piperidine/DMF) 3-5 min @ 75°C B1->B2 B3 Wash B2->B3 B4 Coupling (e.g., DIC/OxymaPure in DMF) 5-15 min @ 75-90°C B3->B4 B5 Wash B4->B5 B6 Repeat Cycle B5->B6

Caption: Comparison of conventional and microwave-assisted SPPS cycles.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Cha-OH using HATU

This protocol is recommended for manual or automated synthesis when encountering difficulties with standard coupling methods.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected and the resin has been thoroughly washed with DMF (3 x 1 min).

  • Activation Solution: In a separate vessel, dissolve Fmoc-Cha-OH (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

  • Activation: Add DIPEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other appropriate test to check for the presence of free amines. If the test is positive, a second coupling is recommended.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.

Protocol 2: Microwave-Assisted Coupling of Fmoc-Cha-OH

This protocol is for use with a dedicated microwave peptide synthesizer.

  • Reagent Preparation: Prepare stock solutions of Fmoc-Cha-OH (0.5 M), DIC (0.5 M), and OxymaPure (1 M) in DMF.

  • Deprotection: Perform the Fmoc deprotection step using 20% piperidine in DMF with microwave irradiation (e.g., 3 minutes at 75°C).

  • Coupling: Add the Fmoc-Cha-OH, DIC, and OxymaPure solutions to the reaction vessel. Perform the coupling with microwave irradiation (e.g., 10 minutes at 80°C).

  • Washing: After coupling, perform automated washes with DMF.

Note: Optimal times and temperatures for microwave-assisted synthesis can be sequence-dependent and may require some optimization.[21]

Conclusion

The incorporation of cyclohexylalanine, while challenging, is achievable with a systematic and informed approach to troubleshooting. By understanding the underlying principles of steric hindrance and employing advanced coupling reagents, optimized solvent conditions, and modern technologies like microwave synthesis, researchers can successfully synthesize these valuable peptides. This guide provides a foundation for overcoming these synthetic hurdles, enabling the development of novel peptide therapeutics with enhanced stability and bioactivity.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? Retrieved from [Link]

  • Synthesis. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Amazon AWS. Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020, November 25). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. Retrieved from [Link]

  • PubMed. (2020, December 9). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • PMC. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [Link]

  • MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • CSBio. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2008, August 27). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from [Link]

  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic interactions in peptides: Impact on structure and function. Retrieved from [Link]

  • PubMed. (2011, June 15). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. Retrieved from [Link]

  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PMC. (2025, August 8). Universal peptide synthesis via solid-phase methods fused with chemputation. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips for Success: Designing a Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Storage conditions to maintain Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride stability

Technical Support Center: Ethyl 2-amino-3-cyclohexylpropanoate Hydrochloride A Guide to Maintaining Compound Stability Through Optimal Storage and Handling Welcome to the Technical Support Center for Ethyl 2-amino-3-cycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-amino-3-cyclohexylpropanoate Hydrochloride

A Guide to Maintaining Compound Stability Through Optimal Storage and Handling

Welcome to the Technical Support Center for Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride. This resource is designed for our valued partners in research, science, and drug development. As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your experiments. This guide provides in-depth, scientifically grounded answers and troubleshooting protocols to ensure you maintain the integrity of your Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Q1: What are the ideal storage conditions for Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride?

A1: The optimal storage conditions are designed to mitigate the primary degradation pathways: hydrolysis and oxidation. We recommend a multi-faceted approach to ensure long-term stability.

  • Causality : Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride, being an amino acid ester hydrochloride, is susceptible to moisture, which can hydrolyze the ester bond. The hydrochloride salt form, while enhancing solubility, can make the compound hygroscopic (prone to absorbing moisture from the air).[1][2] Elevated temperatures can accelerate this degradation process.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows down the rate of potential chemical degradation, including hydrolysis.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[3]
Container Tightly sealed, amber glass vial.Prevents moisture and air ingress. Amber glass protects the compound from light, which can catalyze degradation.[3]
Environment Store in a desiccator or a dry box.Provides an additional layer of protection against ambient humidity.

Q2: Why is this compound supplied as a hydrochloride salt, and how does that impact stability?

A2: The compound is supplied as a hydrochloride salt primarily to enhance its solubility in aqueous solutions and improve its crystalline nature, which aids in purification and handling.[4] However, this salt form has a significant impact on its stability profile.

  • Expertise & Experience : The presence of the highly electronegative chloride ion can act as a hydrogen bond acceptor, facilitating the absorption of atmospheric moisture.[2][5] This makes the compound hygroscopic. While beneficial for solubility, this property necessitates the stringent moisture-control measures outlined in Q1. The protonated amine group in the salt form is less susceptible to oxidation compared to the free base, offering a degree of protection against this degradation route.

Q3: What are the primary degradation pathways and potential impurities I should be aware of?

A3: The two most probable degradation pathways are ester hydrolysis and, to a lesser extent, oxidation.

  • Ester Hydrolysis : This is the most common degradation route, where moisture cleaves the ethyl ester bond.

    • Products : This reaction yields 2-amino-3-cyclohexylpropanoic acid and ethanol.

    • Catalysts : The reaction is catalyzed by the presence of water and can be accelerated by elevated temperatures or shifts to basic pH.[6]

  • Oxidation : While the amino group is somewhat protected by protonation, oxidation can still occur over long-term storage, especially with repeated exposure to air.

    • Products : Oxidative degradation can lead to a variety of byproducts, often colored, which can interfere with downstream applications.

Understanding these pathways is crucial for troubleshooting, as the presence of these degradation products can be detected by analytical techniques like HPLC or Mass Spectrometry.[7][8]

Q4: How should I handle the compound for short-term use versus long-term storage?

A4: Proper handling is critical to prevent contamination and degradation.

  • Long-Term Storage : For long-term storage, the compound should remain in its original, unopened container under the conditions specified in Table 1.

  • Short-Term Use : When you need to weigh out the compound for an experiment, it's crucial to minimize its exposure to the ambient environment.

    • Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.[9]

    • Weigh the required amount quickly in a low-humidity environment (ideally in a glove box or under a nitrogen blanket).

    • Immediately after dispensing, purge the vial with an inert gas (like argon), securely reseal it, and return it to the recommended storage conditions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues you might encounter.

Q: I've observed that the powder in my vial appears clumpy and is no longer free-flowing. What does this indicate and what should I do?

A: Clumping is a classic sign of moisture absorption. The hygroscopic nature of the hydrochloride salt is the likely cause.[2]

  • Scientific Rationale : When the compound absorbs water, it can lead to the formation of hydrates or even partial deliquescence (dissolving in the absorbed water). This moisture significantly increases the risk of ester hydrolysis.

  • Recommended Action :

    • Assess Purity : Before further use, you must verify the compound's purity. We strongly recommend running an analytical check, such as the HPLC protocol detailed below, to quantify the level of the parent compound and detect any hydrolysis byproducts.

    • Decision : If significant degradation is observed, the batch should be discarded to avoid compromising your experimental results. If the purity is still within an acceptable range for your application, you may be able to use it, but you should take extra precautions to dry it under a vacuum in a desiccator before use.

Q: My latest analytical run (e.g., HPLC, LC-MS) shows a new, more polar peak that wasn't there when I first received the compound. What is happening?

A: The appearance of a new, more polar peak is a strong indicator of degradation, most likely due to ester hydrolysis.

  • Expertise & Experience : The hydrolysis product, 2-amino-3-cyclohexylpropanoic acid, is more polar than the parent ester because the carboxylic acid group is more polar than the ethyl ester. In reverse-phase HPLC, this will result in an earlier elution time (a peak appearing before the main compound peak).

  • Troubleshooting Workflow : The diagram below outlines the logical steps to address this issue.

Diagram 1: Troubleshooting Workflow for Impurity Detection

G A Impurity Detected in Analytical Run (e.g., HPLC) B Is the new peak more polar (earlier elution)? A->B C Likely Cause: Ester Hydrolysis B->C Yes F Other Cause: - Check for other potential degradation pathways (e.g., oxidation). - Review experimental procedure. B->F No D Review Storage Conditions: - Was container sealed? - Was inert gas used? - Stored at 2-8°C? C->D E Action: - Quantify impurity level. - Discard batch if purity is unacceptable. D->E G Implement Corrective Actions: - Use desiccator. - Purge with inert gas. - Ensure cold storage. D->G

Caption: A logical workflow for troubleshooting the appearance of new peaks in analytical data.

Technical Protocol: Purity Assessment by HPLC

This protocol provides a self-validating system to assess the purity of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride and detect potential degradation products.

Objective: To quantify the purity of the compound and identify the presence of the primary hydrolysis byproduct, 2-amino-3-cyclohexylpropanoic acid.

Materials and Reagents:

  • Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride

  • HPLC-grade acetonitrile (ACN)[10]

  • HPLC-grade water[10]

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector[11]

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water. (Rationale: The acid suppresses the ionization of any free carboxyl groups, leading to better peak shape).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Filter and degas both mobile phases before use to prevent blockages and baseline noise.[10]

  • Standard and Sample Preparation:

    • Standard Preparation : Accurately weigh ~10 mg of a reference standard (a new, unopened lot of the compound) and dissolve in a 10 mL volumetric flask with Mobile Phase A to create a 1 mg/mL stock solution.

    • Sample Preparation : Prepare your test sample in the same manner as the standard.

    • (Rationale: Using the same solvent for both sample and standard ensures consistency and accurate comparison).

  • HPLC Instrument Parameters:

    • Column : C18 reverse-phase column

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Detector Wavelength : 210 nm (Rationale: This wavelength allows for the detection of the peptide-like bond and carboxyl group in the amino acid ester).[11]

    • Column Temperature : 30°C

    • Gradient Elution Program :

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Data Analysis and Interpretation:

    • Run the standard first to establish the retention time and peak area for the pure compound.

    • Run the test sample.

    • Purity Calculation : Calculate the purity of your sample by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

    • Impurity Identification : Look for a peak that elutes earlier than the main compound peak. This is the expected retention time for the more polar hydrolysis byproduct.

    • Trustworthiness : By comparing your sample to a trusted reference standard, this protocol provides a self-validating assessment of stability.

References

  • Chemical substance information for ethyl 2-amino-3-cyclohexylpropano
  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.
  • Bansal, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189.
  • Synthesis and Degrad
  • Wang, Y., et al. (2022). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • Goud, N. R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences.
  • Branched-Chain Amino Acid Degrad
  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679.
  • Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate. (n.d.).
  • Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene.
  • Synthesis and Degradation of Amino Acids. (2022). Basicmedical Key.
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu.
  • Li, H., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412, 5947–5958.
  • How long can one store amino acids at room temper
  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC.
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. (n.d.). USP.org.

Sources

Reference Data & Comparative Studies

Validation

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride vs phenylalanine ethyl ester HCl

A Comprehensive Technical Guide: Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride vs. Phenylalanine ethyl ester HCl in Peptidomimetic Design As drug development increasingly pivots toward peptide-based therapeutics, ov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide: Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride vs. Phenylalanine ethyl ester HCl in Peptidomimetic Design

As drug development increasingly pivots toward peptide-based therapeutics, overcoming pharmacokinetic liabilities—specifically rapid proteolytic degradation—has become a paramount challenge. A highly effective strategy in modern medicinal chemistry is the isosteric replacement of natural aromatic amino acids with saturated aliphatic counterparts.

This guide provides an objective, data-driven comparison between Phenylalanine ethyl ester HCl (Phe-OEt·HCl) and its saturated analog, Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (Cha-OEt·HCl) . By examining their physicochemical properties, mechanistic divergence, and experimental performance, this guide equips researchers with the causality behind these structural choices.

Physicochemical & Structural Profiling

Both compounds are supplied as ethyl ester hydrochlorides, making them highly soluble, easily handled building blocks for C-terminal modifications or prodrug strategies. The ethyl ester masks the C-terminal carboxylic acid, increasing membrane permeability, while the hydrochloride salt ensures aqueous solubility during formulation.

The critical divergence lies in the side chain: the reduction of the planar, sp2 -hybridized benzene ring of Phenylalanine to the bulky, sp3 -hybridized cyclohexane ring of Cyclohexylalanine (Cha).

Table 1: Comparative Physicochemical Properties

PropertyPhenylalanine ethyl ester HClEthyl 2-amino-3-cyclohexylpropanoate HClAbbreviationPhe-OEt·HClCha-OEt·HClCAS Number3182-93-2[1]856571-03-4[2]Molecular FormulaC11H15NO2·HCl[1]C11H21NO2·HCl[3]Molecular Weight229.7 g/mol [4]235.75 g/mol Side Chain GeometryPlanar ( sp2 hybridized)[5]Bulky, non-planar ( sp3 hybridized)[5]Dominant Interactions π π stacking, cation- π , edge-face[6]Purely aliphatic hydrophobic[5]Protease ResistanceLow (Susceptible to ACE2, Neprilysin)[7]High (Sterically hinders cleavage)[5]

Mechanistic Divergence: Aromaticity vs. Aliphatic Bulk

The structural transition from Phe to Cha fundamentally alters the molecule's spatial footprint and electronic landscape, driving distinct biological outcomes.

Phenylalanine (Phe): The aromatic ring is rich in π -electrons, enabling highly directional π

π stacking and cation- π interactions. These edge-to-face or face-to-face interactions are thermodynamically crucial for specific receptor binding and the self-assembly of β -sheet structures[1],[2]. However, this aromaticity is a recognized substrate feature for many endopeptidases.
  • Cyclohexylalanine (Cha): Lacking π -electrons, Cha relies entirely on van der Waals forces and hydrophobic interactions. The sp3 hybridization forces the ring into a puckered (chair) conformation, significantly increasing its three-dimensional steric bulk[3]. This allows Cha to fill deep hydrophobic receptor pockets more thoroughly than Phe, increasing lipophilicity and plasma protein binding without the geometric constraints of π -stacking[4].

  • G Phe Phe-OEt·HCl (Aromatic sp2) Pi π-π Stacking & Cation-π Interactions Phe->Pi Enables Protease Protease Recognition (Rapid Degradation) Phe->Protease Susceptible Cha Cha-OEt·HCl (Aliphatic sp3) Hydro Deep Hydrophobic Pocket Insertion Cha->Hydro Enables Stable Steric Hindrance (High Stability) Cha->Stable Induces

    Mechanistic divergence between Phe-OEt and Cha-OEt in peptide interactions.

    Performance Comparison: Proteolytic Stability

    The Causality of Stability: Proteases such as chymotrypsin, Angiotensin-Converting Enzyme 2 (ACE2), and neprilysin have evolved S1​ specificity pockets perfectly contoured to accommodate flat, aromatic rings[3],[4]. When a peptide containing a C-terminal Phe-OEt is introduced, the aromatic ring docks seamlessly, aligning the scissile amide bond with the enzyme's catalytic triad.

    Substituting Phe with Cha introduces profound steric hindrance. The bulky, non-planar cyclohexyl group sterically clashes with the spatial confines of the S1​ pocket. This physical incompatibility drastically reduces the catalytic efficiency ( kcat​/Km​ ) of the cleavage event, extending the peptide's plasma half-life by orders of magnitude[3],[4].

    Self-Validating Protocol 1: Comparative Proteolytic Stability Profiling

    To ensure a self-validating system, this protocol utilizes a known rapidly degrading reference peptide as a positive control for enzyme activity, and a heavy-isotope labeled internal standard (IS) to normalize LC-MS/MS ionization variance.

    • Substrate Preparation: Synthesize two identical peptide sequences, one terminating in Phe-OEt and the other in Cha-OEt. Dissolve in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 10 µM.

    • Enzymatic Digestion: Introduce recombinant human Neprilysin or ACE2 (or 50% human plasma) to the peptide solutions. Incubate at 37°C under gentle orbital agitation[3].

    • Time-Course Sampling & Quenching: Extract 50 µL aliquots at t= 0, 15, 30, 60, 120, and 240 minutes. Immediately quench the reaction by dispensing into 50 µL of ice-cold acetonitrile containing 1% trifluoroacetic acid (TFA) and 1 µM of the heavy-isotope IS.

    • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • LC-MS/MS Quantification: Analyze the supernatant using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • Kinetic Analysis: Plot the natural log ( ln ) of the remaining peak area ratio (analyte/IS) versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is derived.

    Workflow S1 1. Substrate Prep Equilibrate at 37°C S2 2. Digestion Add Protease S1->S2 S3 3. Quenching 1% TFA in ACN S2->S3 S4 4. LC-MS/MS MRM Quantification S3->S4 S5 5. PK Analysis Calculate t(1/2) S4->S5

    Step-by-step workflow for comparative proteolytic stability profiling using LC-MS/MS.

    Conformational Influence & Amyloidogenesis

    The Causality of Fibrillation: Phenylalanine is a known driver of amyloid fibril formation (e.g., in Alzheimer's A β peptides). The π -electrons in the aromatic ring facilitate highly directional, continuous π

    π stacking, which acts as a thermodynamic engine for the self-assembly of cross- β sheet structures[2].

    While Cha actually possesses a higher intrinsic propensity to form isolated β -hairpins due to its hydrophobicity[1],[5], replacing Phe with Cha in an amyloidogenic sequence disrupts the continuous π -stacking network. Because Cha lacks π -electrons, it acts as a " β -sheet breaker" in the context of macroscopic aggregation, effectively inhibiting fibril formation[2].

    Self-Validating Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibrillation

    This protocol is self-validating through the use of a dye-only baseline subtraction and extended monitoring to ensure the fibrillation reaction reaches thermodynamic equilibrium.

    • Monomerization: Pre-treat the Phe-OEt and Cha-OEt containing peptides with hexafluoroisopropanol (HFIP) to dissolve any pre-formed aggregates. Evaporate the HFIP under a stream of nitrogen and lyophilize to obtain a uniform monomeric peptide film.

    • Dye Preparation: Prepare a 20 µM Thioflavin T (ThT) working solution in 10 mM phosphate-buffered saline (PBS, pH 7.4). Filter through a 0.22 µm membrane.

    • Reaction Initiation: Reconstitute the peptide films to 50 µM directly in the ThT working solution. Transfer 100 µL per well into a black, clear-bottom 96-well microplate[2]. Include dye-only wells as negative controls.

    • Spectrofluorometric Analysis: Seal the plate to prevent evaporation. Incubate at 37°C in a microplate reader. Measure fluorescence every 10 minutes ( λex​ = 440 nm, λem​ = 480 nm) with 5 seconds of orbital shaking prior to each read.

    • Data Interpretation: A sigmoidal fluorescence curve indicates nucleation-dependent fibril formation (typical for Phe-peptides). A flat baseline matching the negative control indicates total fibrillation inhibition (typical for Cha-substituted peptides)[2].

    Conclusion & Selection Matrix

    The choice between Phe-OEt·HCl and Cha-OEt·HCl dictates the metabolic fate and structural behavior of the resulting compound.

    • Select Phe-OEt·HCl when target engagement strictly requires aromatic edge-face or cation- π interactions, or when studying native amyloidogenic self-assembly.

    • Select Cha-OEt·HCl when converting a hit peptide into a lead therapeutic. The isosteric shift to an sp3 aliphatic ring provides an immediate, predictable enhancement in proteolytic stability and lipophilicity without sacrificing hydrophobic target engagement.

    References
    • H-Phe-OEt·HCl - Physico-chemical Properties - chembk.com. [Link]

    • ethyl 2-amino-3-cyclohexylpropanoate hydrochloride — Chemical Substance Information - nextsds.com. [Link]

    • Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (C11H21NO2) - PubChemLite - uni.lu. [Link]

    • Selective Aromatic Interactions in β-Hairpin Peptides - acs.org.[Link]

    • Aromaticity of Phenylalanine Residues Is Essential for Amyloid Formation by Alzheimer's Amyloid β-Peptide - jst.go.jp. [Link]

    • Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - nih.gov. [Link]

    • L-phenylalanine ethylester | CAS 3182-93-2 - chemical-suppliers.eu. [Link]

    • Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - nih.gov. [Link]

    Sources

    Validation

    Application Guide: Determining the Enantiomeric Excess of Ethyl 2-amino-3-cyclohexylpropanoate Hydrochloride

    Executive Summary & The Analytical Challenge Determining the enantiomeric excess (ee) of unnatural amino acid derivatives like Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (cyclohexylalanine ethyl ester HCl) is a c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & The Analytical Challenge

    Determining the enantiomeric excess (ee) of unnatural amino acid derivatives like Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (cyclohexylalanine ethyl ester HCl) is a critical quality control step in pharmaceutical drug development.

    As a Senior Application Scientist, I approach this molecule by first analyzing its structural bottlenecks:

    • Chromophoric Deficiency: The molecule consists of an aliphatic cyclohexyl ring and an ethyl ester. Lacking extended pi-conjugation, it exhibits negligible UV absorbance above 220 nm.

    • Salt Form & Secondary Interactions: As a hydrochloride salt, the protonated primary amine will interact strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing if not properly neutralized.

    • Esterification: The absence of a free carboxylic acid prevents the formation of zwitterions, ruling out traditional ligand-exchange (copper-complex) chiral chromatography typically used for free amino acids.

    To overcome these challenges, this guide objectively compares three field-proven methodologies: Direct Chiral HPLC , Indirect RP-HPLC via Marfey's Reagent , and Chiral GC-FID .

    Methodological Workflows

    The following diagram illustrates the logical decision tree and sample preparation workflows required to bypass the molecule's structural limitations.

    Workflow Analyte Ethyl 2-amino-3-cyclohexylpropanoate HCl (Target Analyte) Direct Method 1: Direct Chiral HPLC (Polysaccharide CSP) Analyte->Direct Indirect Method 2: Indirect RP-HPLC (Marfey's Reagent) Analyte->Indirect GC Method 3: Chiral GC-FID (N-Acylation) Analyte->GC Prep1 In-situ Freebasing (Add 0.1% DEA to Mobile Phase) Direct->Prep1 Prep2 Derivatization with FDAA (Forms UV-Active Diastereomers) Indirect->Prep2 Prep3 Derivatization with TFAA (Increases Volatility) GC->Prep3 Det1 Chiral Recognition Detection: UV 210 nm / ELSD Prep1->Det1 Det2 Achiral C18 Separation Detection: UV 340 nm Prep2->Det2 Det3 Chiral Capillary Separation Detection: FID Prep3->Det3

    Workflow comparison for determining the ee of Ethyl 2-amino-3-cyclohexylpropanoate HCl.

    Step-by-Step Experimental Protocols

    Every protocol below is designed as a self-validating system , ensuring that false positives (e.g., apparent racemization due to derivatization artifacts) are actively controlled.

    Method A: Direct Chiral Normal-Phase HPLC

    Polysaccharide phenylcarbamate chiral stationary phases (CSPs) offer broad enantioselectivity for amino acid esters[1]. Because the analyte is highly soluble in organic solvents once freebased, Normal Phase (NP) chromatography is highly effective.

    • Causality: We must add Diethylamine (DEA) to the mobile phase. DEA acts as a sacrificial base, neutralizing the analyte's HCl salt on-column and masking acidic silanols on the silica support, thereby ensuring sharp, symmetrical peaks[1].

    • Sample Prep: Dissolve 2.0 mg of the analyte in 1.0 mL of Mobile Phase. Vortex until clear.

    • Column: Chiralpak IG or AD-H (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Isocratic elution.

    • Flow Rate & Detection: 1.0 mL/min. UV detection at 210 nm (or Evaporative Light Scattering Detector - ELSD).

    • Self-Validation: Inject a known racemic standard first. System suitability requires a baseline resolution ( Rs​ ) ≥1.5 . If baseline drift occurs at 210 nm, switch to ELSD to confirm peak integration.

    Method B: Indirect RP-HPLC via Marfey's Reagent (FDAA)

    Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a pre-column derivatizing agent that reacts with primary amines via nucleophilic aromatic substitution[2].

    • Causality: This reaction achieves two goals simultaneously: it converts the enantiomers into diastereomers (which can be separated on cheap, robust achiral C18 columns), and it attaches a highly conjugated dinitrophenyl group, shifting the UV absorbance maximum to ~340 nm, vastly improving sensitivity[2].

    • Sample Prep:

      • Mix 50 µL of analyte (10 mM in water) with 100 µL of FDAA (1% w/v in acetone).

      • Add 20 µL of 1M NaHCO3​ to catalyze the reaction.

      • Incubate at 40°C for 60 minutes.

      • Quench the reaction by adding 20 µL of 1M HCl. Dilute with 810 µL of Acetonitrile.

    • Column: Achiral C18 (e.g., Zorbax Eclipse Plus, 150 × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution. Solvent A: Water with 0.1% TFA. Solvent B: Acetonitrile. (Linear gradient from 10% B to 60% B over 30 mins).

    • Detection: UV at 340 nm.

    • Self-Validation: Always monitor the chromatogram for the unreacted FDAA peak (which elutes late in the gradient). A lack of the FDAA peak indicates reagent depletion, meaning the derivatization of the analyte may be incomplete, invalidating the quantitative ee calculation.

    Method C: Chiral GC-FID via N-Acylation

    Gas chromatography requires volatile, thermally stable analytes. While the ethyl ester provides some volatility, the primary amine will cause severe hydrogen bonding and degradation at high temperatures.

    • Causality: Acylation with Trifluoroacetic anhydride (TFAA) masks the primary amine, replacing the active hydrogens with a fluorinated group. This dramatically increases vapor pressure and allows for high-resolution separation on chiral capillary columns[3].

    • Sample Prep: Add 1.0 mg of analyte to a glass vial. Add 100 µL of Dichloromethane and 50 µL of TFAA. Seal and heat at 60°C for 30 minutes. Evaporate to complete dryness under a gentle N2​ stream to remove excess TFAA and residual HCl. Reconstitute in 500 µL of Ethyl Acetate.

    • Column: Chirasil-L-Val capillary column (25 m × 0.25 mm ID, 0.12 µm film).

    • Conditions: Carrier gas: Helium (1.5 mL/min). Injector: 250°C. Oven program: 120°C hold for 2 mins, ramp at 2°C/min to 180°C.

    • Detection: Flame Ionization Detector (FID) at 250°C.

    • Self-Validation: Inspect the baseline for broad, tailing humps. Their presence indicates incomplete acylation (underivatized amine).

    Comparative Performance Data

    The following table synthesizes the operational parameters and performance metrics of the three methodologies, allowing for objective selection based on laboratory capabilities and project phase.

    ParameterDirect Chiral HPLC (Polysaccharide)Indirect RP-HPLC (Marfey's Reagent)Chiral GC-FID (N-Acylation)
    Separation Mode Enantiomeric (Chiral CSP)Diastereomeric (Achiral C18)Enantiomeric (Chiral GC)
    Analyte State Freebased in-situ (DEA)FDAA-derivatizedN-TFA derivatized
    Detection Limit (LOD) ~50 µg/mL (UV 210 nm)~0.5 µg/mL (UV 340 nm) ~5 µg/mL (FID)
    Preparation Time < 5 mins ~75 mins~45 mins
    Total Analysis Time 15 - 25 mins30 - 40 mins20 - 30 mins
    Primary Advantage Non-destructive, fast prep, scalable to prep-LCHighest sensitivity, utilizes standard C18 columnsHigh resolution, bypasses UV limitations
    Primary Limitation Low sensitivity due to lack of chromophoreDerivatization artifacts; assumes FDAA is 100% pureRequires complete volatility/derivatization

    Conclusion & Recommendations

    For routine process monitoring and preparative scale-up, Direct Chiral HPLC is the method of choice. The minimal sample preparation outweighs the lower sensitivity, provided an ELSD or low-wavelength UV detector is available.

    However, for final API release testing where trace levels of the unwanted enantiomer (e.g., < 0.1% ee) must be quantified, Indirect RP-HPLC via Marfey's Reagent is the superior analytical system. The addition of the dinitrophenyl chromophore provides the necessary sensitivity boost that the native Ethyl 2-amino-3-cyclohexylpropanoate molecule lacks.

    Sources

    Comparative

    A Comparative Guide to the Purity Analysis of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride by LC-MS

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For non-proteinogenic amino acid derivatives like Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride, a thorough understanding of its impurity profile is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity analysis of this compound. We will delve into the rationale behind experimental choices, present detailed methodologies, and offer a comparative analysis based on supporting data, empowering you to make informed decisions in your analytical strategy.

    The Central Role of Purity in Drug Development

    Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride, a derivative of cyclohexane-alanine, represents a class of compounds with significant potential in medicinal chemistry. The presence of impurities, which can arise from the synthesis process, degradation, or storage, can have a profound impact on the toxicological profile and therapeutic efficacy of the final drug product.[1] Regulatory bodies worldwide mandate rigorous impurity profiling to ensure that any impurity is present at a safe and acceptable level.

    This guide will focus on the utility of LC-MS as a primary tool for this purpose, while also providing a critical comparison with alternative and complementary techniques.

    LC-MS: A Powerful Tool for Purity Analysis

    Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone of pharmaceutical analysis due to its high sensitivity, specificity, and ability to provide structural information about the analytes.[2] For a compound like Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride, which lacks a strong chromophore for UV detection, LC-MS is particularly advantageous.[3]

    A Proposed LC-MS Method for Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride

    While a specific validated method for this exact compound is not widely published, a robust method can be developed based on the principles of reversed-phase chromatography for polar compounds.

    Experimental Protocol: Proposed LC-MS Method

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride.

      • Dissolve in a suitable solvent, such as a mixture of water and methanol, to a final concentration of 1 mg/mL.

      • Further dilute with the initial mobile phase to a working concentration of 10 µg/mL.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the analyte and any less polar impurities.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be optimal for this amine-containing compound.

      • Scan Mode: Full scan mode for initial assessment and identification of unknown impurities. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the main component and known impurities.

      • Source Parameters: Optimized for the specific instrument, including capillary voltage, gas flow, and temperature.[4]

    Visualizing the Analytical Workflow

    Impurity_Formation Amino_Acid 2-amino-3-cyclohexylpropanoic acid (Starting Material) Esterification Esterification Amino_Acid->Esterification Dimer Dimer/Oligomer (By-product) Amino_Acid->Dimer Self-condensation Ethanol Ethanol Ethanol->Esterification Target_Compound Ethyl 2-amino-3-cyclohexylpropanoate HCl Esterification->Target_Compound Target_Compound->Amino_Acid Hydrolysis Hydrolysis Hydrolysis (Degradation)

    Caption: Potential pathways for the formation of process-related and degradation impurities.

    A Comparative Analysis of Analytical Techniques

    While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques. Below is a comparison of LC-MS with other common analytical methods for the purity analysis of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride.

    FeatureLC-MSGC-MSHPLC-UVQuantitative NMR (qNMR)Titration
    Specificity Very HighHighModerateHighLow
    Sensitivity Very HighHighLow to ModerateLowLow
    Structural Info Yes (MS/MS)YesNoYesNo
    Derivatization Not always requiredOften requiredOften requiredNot requiredNot required
    Quantitation GoodGoodExcellentExcellent (Primary Method)Good (for total base)
    Throughput HighModerateHighLowModerate
    Cost HighHighModerateHighLow
    Best For Impurity identification and quantification at low levels.Analysis of volatile impurities.Routine purity checks and quantification of major components.Absolute purity determination without a reference standard of the analyte.Assay of the bulk material for total base content.
    In-depth Comparison
    • LC-MS vs. GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for volatile impurities. However, for a relatively non-volatile and thermally labile compound like an amino acid ester, GC-MS would likely require derivatization to increase volatility, adding a step to the sample preparation and a potential source of variability. [5]LC-MS, on the other hand, is well-suited for the direct analysis of such compounds in their native form. [3]

    • LC-MS vs. HPLC-UV: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse in many quality control laboratories. Its robustness and quantitative accuracy are well-established. However, the lack of a significant chromophore in Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride would necessitate derivatization for sensitive detection, a step that LC-MS can often circumvent. [6]Furthermore, HPLC-UV provides no structural information about unknown impurities, a key advantage of MS detection.

    • LC-MS vs. Quantitative NMR (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique that can provide an absolute purity value without the need for a specific reference standard of the analyte. It is considered a primary ratio method by metrology institutes. However, qNMR has lower sensitivity compared to LC-MS and may not be suitable for detecting trace-level impurities. It serves as an excellent orthogonal technique to confirm the purity value obtained by chromatographic methods.

    • LC-MS vs. Titration: Acid-base titration can provide a quick and inexpensive assay of the bulk material, determining the total base content. However, it is non-specific and cannot distinguish between the active ingredient and any basic impurities.

    Conclusion: An Integrated Approach to Purity Analysis

    For the comprehensive purity analysis of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride, LC-MS stands out as the most powerful and versatile technique. Its ability to separate, detect, and provide structural information on both the main component and its impurities, often without the need for derivatization, is unparalleled.

    However, a truly robust quality control strategy should not rely on a single technique. The judicious use of orthogonal methods, such as qNMR for an independent, absolute purity assessment and HPLC-UV for routine quality control, provides a more complete and reliable picture of the compound's purity profile. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound and regulatory-compliant strategy to ensure the quality and safety of their pharmaceutical products.

    References

    • Niessen, W. M. A. (2001). LC-MS and CE-MS strategies in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828.
    • Japan Food Chemical Research Foundation. (n.d.). Analytical Methods for Residuals of Agricultural Chemicals in Foods. Retrieved from [Link]

    • Molbase. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Retrieved from [Link]

    • Agilent Technologies. (2018). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Retrieved from [Link]

    • Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. Retrieved from [Link]

    • Mateus, M. L., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography.
    • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

    • Holzgrabe, U. (2010). Amino acids: Aspects of impurity profiling by means of CE. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1137-1144.
    • Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

    • NextSDS. (n.d.). ethyl 2-amino-3-cyclohexylpropanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]

    • PubChem. (n.d.). Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride. Retrieved from [Link]

    • Journal of Food Research. (2012). Comparison of Chromatographic and Titrimetric Methods for the Determination of the a-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates. Retrieved from [Link]

    • PubMed. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]

    • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

    • Semantic Scholar. (2012). Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates. Retrieved from [Link]

    • MASONACO. (n.d.). Free amino acids (LC-MS/MS). Retrieved from [Link]

    • PubMed Central. (n.d.). Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry. Retrieved from [Link]

    • Semantic Scholar. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

    • ScienceDirect. (2016). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review. Retrieved from [Link]

    • Idaho State Police. (n.d.). Toxicology Analytical Methods. Retrieved from [Link]

    • ResearchGate. (2026). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. Retrieved from [Link]

    • Perfumer & Flavorist. (2000). The Synthesis of Allyl-3-Cyclohexylpropionate. Retrieved from [Link]

    • PubMed. (2022). Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood. Retrieved from [Link]

    Sources

    Validation

    A Comparative Analysis of Cyclohexylalanine Ester Prodrugs: Ethyl vs. Methyl Derivatives

    Abstract In the landscape of peptidomimetic and small molecule drug development, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a cornerstone of medicinal chemistry. L-Cyclohex...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    In the landscape of peptidomimetic and small molecule drug development, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a cornerstone of medicinal chemistry. L-Cyclohexylalanine (Cha), a non-proteinogenic amino acid, is a valuable building block used to enhance the lipophilicity and metabolic stability of peptide-based therapeutics.[1][2][3] Esterification of the carboxylic acid moiety is a common prodrug strategy to further improve membrane permeability and oral bioavailability. This guide provides an in-depth technical comparison of two common ester derivatives: cyclohexylalanine ethyl ester hydrochloride (HCl) and its corresponding methyl ester analog. We will explore their physicochemical properties, relative stability, and the enzymatic kinetics that govern their conversion to the active parent compound, supported by detailed experimental protocols.

    Introduction: The Rationale for Ester Prodrugs of Cyclohexylalanine

    L-Cyclohexylalanine, with its bulky cyclohexyl side chain, imparts significant hydrophobicity to parent molecules, which can be advantageous for receptor binding and can influence the tertiary structure of proteins.[3][4] Its derivatives have been explored as enzyme inhibitors and are integral to the synthesis of novel therapeutics, including potent opioid receptor antagonists.[3][5][6] However, like many amino acids, the zwitterionic nature of the free carboxyl and amino groups can limit passive diffusion across biological membranes.

    Esterification masks the polar carboxyl group, creating a more lipophilic entity that can more readily traverse the lipid bilayers of the gastrointestinal tract and other cellular barriers.[7][8] This prodrug approach is particularly effective for enhancing the oral absorption of hydrophilic drugs.[8][9] Once absorbed, the ester is hydrolyzed by ubiquitous esterase enzymes in the plasma, liver, and other tissues to release the active parent amino acid.[10]

    The choice between a methyl and an ethyl ester is not trivial, as the seemingly minor difference in alkyl chain length can significantly impact key drug-like properties. This guide will dissect these differences to inform rational prodrug design.

    Physicochemical Properties: A Head-to-Head Comparison

    The fundamental physicochemical characteristics of a prodrug dictate its formulation possibilities, solubility, and passive permeability. Here, we compare the known properties of cyclohexylalanine ethyl ester HCl and cyclohexylalanine methyl ester HCl.

    PropertyCyclohexylalanine Methyl Ester HClCyclohexylalanine Ethyl Ester HClCausality and Implication
    Molecular Formula C10H19NO2·HCl[1]C11H21NO2·HClThe addition of a methylene group in the ethyl ester increases its molecular weight.
    Molecular Weight 221.7 g/mol [1][11]235.76 g/mol A higher molecular weight can sometimes negatively impact permeability, though the effect here is likely minimal.
    Melting Point 153 - 159 ºC[1]Data not readily availableThe melting point is indicative of crystal lattice energy and can influence dissolution rates.
    Predicted LogP (XLogP3) ~ -0.3 (for free base)[12]Expected to be slightly higherLogP is a measure of lipophilicity. The ethyl group is more lipophilic than the methyl group, which is expected to enhance membrane permeability.[13]
    Solubility Soluble in waterExpected to have slightly lower aqueous solubilityThe increased lipophilicity of the ethyl ester may marginally decrease its solubility in aqueous media, a key consideration for formulation.

    Expert Insight: The primary driver for choosing an ethyl over a methyl ester is often the desire to increase lipophilicity (LogP). While a higher LogP generally correlates with better membrane permeability, there is a point of diminishing returns. For orally administered drugs, a LogP in the range of 1-3 is often considered optimal. The subtle increase from a methyl to an ethyl ester can fine-tune this property without drastically reducing aqueous solubility, which is essential for dissolution in the gut.

    Chemical and Enzymatic Stability: The Rate of Activation

    The utility of an ester prodrug is contingent on its stability in the gastrointestinal tract and its efficient conversion to the active drug in the target tissue or systemic circulation.

    Chemical Stability (Hydrolysis)

    Esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[10]

    • Acidic Conditions (Stomach): Both methyl and ethyl esters are generally stable at the low pH of the stomach, which is crucial to prevent premature degradation before absorption. Studies on similar amino acid esters show they are notably stable at a pH of 6 or lower.[14]

    • Neutral/Basic Conditions (Intestine): As the pH increases in the small intestine, the rate of base-catalyzed hydrolysis increases. Generally, methyl esters are slightly more susceptible to hydrolysis than ethyl esters due to the reduced steric hindrance around the carbonyl carbon, making it more accessible to nucleophilic attack by water or hydroxide ions.[15]

    Enzymatic Stability (Esterase-Mediated Hydrolysis)

    The primary mechanism for the in vivo conversion of these prodrugs is enzymatic hydrolysis by carboxylesterases (CES), which are abundant in the liver, plasma, and intestinal wall.[10][16]

    The rate of enzymatic hydrolysis is a critical pharmacokinetic parameter. A prodrug that is hydrolyzed too quickly may not reach its target site, while one that is hydrolyzed too slowly may have a delayed onset of action or be cleared before it can be activated.

    Interestingly, a comparative in vitro study on the stability of various methyl and ethyl esters against carboxylesterases found no statistically significant difference in their rates of hydrolysis.[16][17] The Michaelis-Menten constants (KM) and limiting velocities (Vmax) were comparable for the methyl and ethyl ester pairs tested.[16][17] This suggests that for many substrates, the subtle difference in the size of the alkyl group does not significantly impact recognition and turnover by these enzymes. However, it's important to note that substrate specificity can vary between different esterase isoforms (e.g., CES1 and CES2).[18]

    Workflow for Comparing Ester Stability:

    G cluster_0 Chemical Stability Assessment cluster_1 Enzymatic Stability Assessment Chem_Prep Prepare Stock Solutions (Ethyl & Methyl Esters) Incubate_pH Incubate in Buffers (pH 1.2, 6.8, 7.4) Chem_Prep->Incubate_pH Time_Points Sample at Multiple Time Points Incubate_pH->Time_Points HPLC_Analysis Analyze by Stability- Indicating HPLC Time_Points->HPLC_Analysis Deg_Rate Calculate Degradation Rate Constant (k) HPLC_Analysis->Deg_Rate Compare_Results Compare Stability Profiles Deg_Rate->Compare_Results Enz_Prep Prepare Stock Solutions (Ethyl & Methyl Esters) Incubate_Enz Incubate with Liver S9 or Plasma Enz_Prep->Incubate_Enz Time_Points_Enz Sample at Multiple Time Points Incubate_Enz->Time_Points_Enz LCMS_Analysis Analyze by LC-MS/MS (Parent & Metabolite) Time_Points_Enz->LCMS_Analysis Half_Life Calculate In Vitro Half-Life (t½) LCMS_Analysis->Half_Life Half_Life->Compare_Results

    Caption: Workflow for comparing chemical and enzymatic stability.

    Experimental Protocols

    To provide actionable data for researchers, we outline standardized protocols for key comparative experiments.

    Protocol 1: Determination of Partition Coefficient (LogP)

    This protocol uses the shake-flask method to determine the octanol-water partition coefficient, a measure of lipophilicity.

    Methodology:

    • Preparation: Prepare a standard solution of both the cyclohexylalanine ethyl ester and methyl ester in n-octanol (pre-saturated with water).

    • Partitioning: Add 5 mL of the octanol standard solution to a separatory funnel containing 5 mL of water (pre-saturated with n-octanol).

    • Equilibration: Shake the funnel vigorously for 10 minutes to allow for partitioning of the analyte between the two phases.

    • Separation: Allow the layers to separate completely. Centrifuge if necessary to break up any emulsions.

    • Quantification: Carefully remove a sample from the aqueous phase. Determine the concentration of the ester in the aqueous phase using a validated HPLC-UV method. The concentration in the octanol phase can be calculated by mass balance.

    • Calculation: Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water])

    Protocol 2: In Vitro Esterase Stability Assay

    This protocol assesses the rate of hydrolysis of the ester prodrugs in a biologically relevant matrix, such as liver S9 fractions.

    Methodology:

    • Reagent Preparation:

      • Prepare a 1 M stock solution of each ester in DMSO.

      • Thaw liver S9 fractions (e.g., human, rat) on ice.

      • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Reaction Setup:

      • In a microcentrifuge tube, combine the reaction buffer and liver S9 fraction (final protein concentration typically 0.5-1 mg/mL).

      • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiation:

      • Initiate the reaction by adding the ester stock solution to the pre-warmed S9 mixture. The final substrate concentration should be low (e.g., 1-10 µM) to ensure first-order kinetics. The final DMSO concentration should be <1%.

    • Time Course Sampling:

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

      • Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Processing:

      • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Analysis:

      • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent ester at each time point.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of remaining ester versus time.

      • The slope of the linear portion of this plot is the degradation rate constant (k).

      • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    Metabolic Pathway of Ester Prodrugs:

    G cluster_membrane Cell Membrane Prodrug Cyclohexylalanine Ethyl/Methyl Ester (Lipophilic) Active_Drug Cyclohexylalanine (Active Form) Prodrug->Active_Drug Carboxylesterases (Plasma, Liver) Alcohol Ethanol / Methanol Prodrug->Alcohol Hydrolysis Absorption Passive Diffusion

    Caption: In vivo activation pathway of ester prodrugs.

    Conclusion and Recommendations

    The choice between cyclohexylalanine ethyl ester and its methyl derivative is a nuanced decision that depends on the specific goals of the drug development program.

    • Cyclohexylalanine Ethyl Ester HCl: This derivative is the preferred choice when a modest increase in lipophilicity is desired to enhance membrane permeability without significantly compromising aqueous solubility. It is an excellent starting point for oral prodrug strategies.

    • Cyclohexylalanine Methyl Ester HCl: This derivative may be advantageous if higher aqueous solubility is a primary concern for formulation. While slightly less lipophilic, it still offers a significant improvement over the parent amino acid. Concerns over the release of methanol are generally minimal at therapeutic doses but should be considered.[7]

    Recommendation: For most applications aiming to improve the oral bioavailability of a cyclohexylalanine-containing peptide or small molecule, the ethyl ester derivative represents a more favorable starting point due to its enhanced lipophilicity. However, both esters should be synthesized and evaluated empirically using the protocols outlined in this guide. Comparative in vitro stability and permeability assays will provide the definitive data needed to select the optimal candidate for progression into further preclinical development.

    References

    • Chem-Impex. (n.d.). β-Cyclohexyl-L-alanine methyl ester hydrochloride. Retrieved from [Link]

    • Chem-Impex. (n.d.). Z-β-cyclohexyl-L-alanine. Retrieved from [Link]

    • Pharmaffiliates. (2026, March 16). L-Cyclohexylalanine: A Versatile Building Block for Biochemical Research. Retrieved from [Link]

    • Kniess, T., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-7. Retrieved from [Link]

    • PrepChem.com. (n.d.). Synthesis of cyclohexylalanine. Retrieved from [Link]

    • Toth, G., et al. (2007). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry, 50(1), 216-221. Retrieved from [Link]

    • Reddy, G. B., et al. (2003). Reductions of Aromatic Amino Acids and Derivatives. Organic Process Research & Development, 7(2), 254-257. Retrieved from [Link]

    • Chalmers University of Technology. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants. Retrieved from [Link]

    • A.A. El-Gendy. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

    • Ugandar, R. E., et al. (2018). Characterization of Methyl and Ethyl Esters of Amino-Acids as Corneal Permeation Enhancers. Journal of Pharmaceutical Sciences and Research, 10(9), 2269-2274. Retrieved from [Link]

    • ResearchGate. (2019, August 30). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference. Retrieved from [Link]

    • Shaikh, A. S. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. Retrieved from [Link]

    • PubMed. (2007, January 25). Beta-methyl substitution of cyclohexylalanine in Dmt-Tic-Cha-Phe peptides results in highly potent delta opioid antagonists. Retrieved from [Link]

    • MDPI. (2021, December 9). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. Retrieved from [Link]

    • K. Surendra, et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 30(2), 487–497. Retrieved from [Link]

    • PubMed Central (PMC). (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Retrieved from [Link]

    • PrepChem.com. (n.d.). Synthesis of L-β-cyclohexylalanine. Retrieved from [Link]

    • IIP Series. (n.d.). PRO-DRUG DEVELOPMENTS. Retrieved from [Link]

    • National Institutes of Health (NIH). (2015). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Drug Metabolism and Disposition, 43(8), 1156-1163. Retrieved from [Link]

    • Scientific Research Publishing. (2015). A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. Advances in Analytical Chemistry, 5(1), 8-16. Retrieved from [Link]

    • PubMed Central (PMC). (2010). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Biochemistry, 49(23), 4787–4794. Retrieved from [Link]

    • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

    • PubMed Central (PMC). (2018). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. European Journal of Medicinal Chemistry, 157, 104-114. Retrieved from [Link]

    • Royal Society of Chemistry. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(33), 7178-7184. Retrieved from [Link]

    • Taylor & Francis Online. (2012). Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion. Communicative & Integrative Biology, 5(6), 614-618. Retrieved from [Link]

    • PubMed Central (PMC). (2018, March 16). Understanding the pharmacokinetics of prodrug and metabolite. Retrieved from [Link]

    • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD, 5(6), 250-259. Retrieved from [Link]

    • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

    • ResearchGate. (2026, February 9). A Review of Pharmacokinetic Parameters of Metabolites and Prodrugs. Retrieved from [Link]

    • ChemBK. (2024, April 9). L-Cyclohexylalanine. Retrieved from [Link]

    • ResearchGate. (2019, August 16). Characteristics and Properties of Amino Acids (AA). Retrieved from [Link]

    • ResearchGate. (n.d.). Experimental logP data for methyl esters of N-acetylamino acids. Retrieved from [Link]

    • ResearchGate. (n.d.). Activity and stability of the esterase in different organic solvents. Retrieved from [Link]

    • Organic Syntheses. (n.d.). Conversion of esters to amides with dimethylaluminum amides. Retrieved from [Link]

    • SlideShare. (n.d.). PROPERTIES OF AMINO ACIDS A. Isomerism. Retrieved from [Link]

    • PubChem. (n.d.). Cyclohexylalanine. Retrieved from [Link]

    • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]

    • ResearchGate. (n.d.). LogP of Amino acids. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. Retrieved from [Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Spectroscopic Characterization and Validation of Synthesized Cyclohexylalanine Esters

    This guide provides an in-depth, objective comparison of the spectroscopic signatures of cyclohexylalanine esters against their aromatic precursors, offering researchers, scientists, and drug development professionals a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth, objective comparison of the spectroscopic signatures of cyclohexylalanine esters against their aromatic precursors, offering researchers, scientists, and drug development professionals a robust framework for structural validation. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring that every protocol described is part of a self-validating system for unambiguous compound identification.

    Introduction: The Rationale for Cyclohexylalanine Esters in Drug Development

    Cyclohexylalanine (Cha), a saturated analog of phenylalanine (Phe), is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its incorporation into peptide structures enhances metabolic stability by removing the aromatic ring susceptible to enzymatic degradation and introduces conformational rigidity due to its bulky cyclohexyl side chain.[1][2] These properties are often crucial for improving the pharmacokinetic profile and biological activity of peptide-based therapeutics.[3][4][5]

    The synthesis of cyclohexylalanine esters is a common step in peptide synthesis, either for protecting the carboxylic acid moiety or for creating specific C-terminal modifications. Validating the successful synthesis and purity of these esters is paramount. This guide focuses on the critical spectroscopic techniques required for this validation: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

    Synthesis Pathway: From Phenylalanine to Cyclohexylalanine Ester

    A prevalent and efficient method for synthesizing L-cyclohexylalanine esters involves the catalytic hydrogenation of the corresponding L-phenylalanine ester.[4] This approach is often preferred as it starts from a readily available chiral precursor and directly yields the desired saturated product. The general workflow involves two key stages: esterification of the amino acid followed by hydrogenation of the aromatic ring.

    Step 1: Fischer Esterification of L-Phenylalanine The carboxylic acid of L-phenylalanine is first converted to a methyl or ethyl ester. This is typically achieved through a Fischer esterification reaction, where the amino acid is heated in the corresponding alcohol (e.g., methanol) with a catalytic amount of acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6]

    Step 2: Catalytic Hydrogenation The resulting L-phenylalanine ester is then subjected to catalytic hydrogenation to reduce the aromatic phenyl ring to a cyclohexyl ring. A common and effective catalyst for this transformation is rhodium on a solid support like alumina (Rh-Al₂O₃) or carbon (Rh-C), which allows the reaction to proceed under relatively low hydrogen pressure and without racemization.[4]

    Diagram 1: Synthesis Workflow

    cluster_esterification Step 1: Fischer Esterification cluster_hydrogenation Step 2: Catalytic Hydrogenation Phe L-Phenylalanine PheEster L-Phenylalanine Methyl Ester Phe->PheEster Reflux ChaEster L-Cyclohexylalanine Methyl Ester (Final Product) PheEster->ChaEster 60 °C, 16h Reagent1 Methanol (CH₃OH) Conc. HCl (cat.) Reagent1->PheEster Reagent2 H₂ (gas, 40-45 psig) 5% Rh-C Catalyst Reagent2->ChaEster

    Caption: Synthesis of L-Cyclohexylalanine Methyl Ester.

    Spectroscopic Validation: A Multi-Technique Approach

    Unambiguous structural confirmation relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating workflow.

    Diagram 2: Spectroscopic Validation Workflow

    Start Synthesized Product (Crude) Purification Purification (e.g., Column Chromatography) Start->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS FTIR FTIR Spectroscopy Identify Functional Groups Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity Purification->NMR Validation Structure & Purity Confirmed? MS->Validation FTIR->Validation NMR->Validation Report Final Report Validation->Report  Yes Rework Re-evaluate Synthesis or Purification Validation->Rework  No

    Caption: Experimental workflow for spectroscopic validation.

    Mass Spectrometry (MS): The First Checkpoint

    Mass spectrometry provides the molecular weight of the synthesized compound, offering the first critical piece of evidence for a successful reaction.

    • Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this analysis as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight immediately apparent. High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition, providing an exact mass that can distinguish the target compound from isomers or impurities with the same nominal mass.[3][7]

    • Experimental Protocol (ESI-MS):

      • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified ester in a suitable solvent like methanol or acetonitrile to a final concentration of ~10-50 µg/mL.

      • Instrumentation: Infuse the sample solution directly into the ESI source.

      • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. For L-cyclohexylalanine methyl ester (C₉H₁₇NO₂), the expected exact mass is 171.1259 g/mol . The [M+H]⁺ ion should therefore appear at m/z 172.1332.

    Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

    FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[8] In this context, it is exceptionally useful for confirming the presence of the ester group and the transformation of the aromatic ring.

    • Expertise & Causality: The key spectral event in the conversion of a phenylalanine ester to a cyclohexylalanine ester is the disappearance of peaks associated with the aromatic ring and the appearance of peaks characteristic of a saturated cycloalkane. The ester and amine functional groups should remain. An Attenuated Total Reflectance (ATR) accessory is often used for its simplicity, requiring minimal sample preparation.[7][8]

    • Experimental Protocol (ATR-FTIR):

      • Sample Preparation: Place a small amount of the purified liquid or solid ester directly onto the ATR crystal.

      • Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

      • Data Interpretation: Look for the key vibrational bands summarized in the comparison table below. The C=O stretch of the ester is a strong, sharp peak and a primary indicator of the ester functional group.[9]

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

    NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

    • Expertise & Causality: ¹H and ¹³C NMR are essential for confirming the complete saturation of the aromatic ring. The disappearance of signals in the aromatic region (δ 7-8 ppm in ¹H NMR, δ 120-140 ppm in ¹³C NMR) and the appearance of a complex set of signals in the aliphatic region (δ 0.8-2.0 ppm in ¹H NMR, δ 20-50 ppm in ¹³C NMR) is definitive proof of the conversion.[10][11][12] Deuterated chloroform (CDCl₃) is a common solvent as it dissolves many organic compounds and has a well-defined residual solvent peak. 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be used for unambiguous assignment of all signals if required.[7]

    • Experimental Protocol (¹H and ¹³C NMR):

      • Sample Preparation: Dissolve 5-10 mg of the purified ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

      • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

      • Data Acquisition:

        • ¹H NMR: Acquire with a spectral width of 0-12 ppm.

        • ¹³C NMR: Acquire in a proton-decoupled mode with a spectral width of 0-200 ppm.

      • Data Interpretation: Analyze chemical shifts, integration (for ¹H), and multiplicities to assign the structure.

    Comparative Data Analysis: Cyclohexylalanine Ester vs. Phenylalanine Ester

    The following table summarizes the expected spectroscopic data for L-Cyclohexylalanine Methyl Ester and compares it with its precursor, L-Phenylalanine Methyl Ester. This direct comparison highlights the key spectral changes that validate the synthesis.

    Spectroscopic Technique L-Phenylalanine Methyl Ester (Precursor) L-Cyclohexylalanine Methyl Ester (Product) Rationale for Difference
    Molecular Weight 179.09 g/mol 171.13 g/mol Addition of 6 hydrogen atoms and loss of 3 double bonds (net loss of 8 mass units).
    MS (ESI+) m/z 180.1 [M+H]⁺m/z 172.1 [M+H]⁺Reflects the change in molecular weight.
    FTIR (cm⁻¹) ~3030 (Aromatic C-H stretch)~1740 (Ester C=O stretch)~1600, 1495, 1455 (Aromatic C=C stretch)~2925, 2850 (Aliphatic C-H stretch)~1735 (Ester C=O stretch)Absence of aromatic C=C peaksDisappearance of aromatic C-H and C=C stretches confirms ring saturation. Strong aliphatic C-H stretches appear.
    ¹H NMR (δ ppm) ~7.3 (m, 5H, Ar-H )~3.7 (s, 3H, -OCH ₃)~3.75 (t, 1H, α-H )~3.1 (d, 2H, β-CH ₂)Absence of signals > 7 ppm~3.7 (s, 3H, -OCH ₃)~3.3 (t, 1H, α-H )[10]~1.6-1.8 (m, 5H, Cyclohexyl)~1.1-1.4 (m, 6H, Cyclohexyl)~0.8-1.0 (m, 2H, β-CH ₂)Complete disappearance of the aromatic proton signals and appearance of complex multiplets for the 13 protons of the cyclohexyl and β-methylene groups.
    ¹³C NMR (δ ppm) ~172 (Ester C =O)~136 (Ar C -ipso)~129, 128, 127 (Ar C -H)~55 (α-C )~52 (-OC H₃)~38 (β-C H₂)~174 (Ester C =O)Absence of signals > 100 ppm~54 (α-C )~52 (-OC H₃)~40 (β-C H₂)~25-35 (6 C H₂/CH of Cyclohexyl)Disappearance of the three aromatic carbon signals and appearance of multiple signals in the aliphatic region corresponding to the cyclohexyl ring carbons.[12][13]

    Conclusion

    The successful synthesis of cyclohexylalanine esters requires a rigorous and multi-faceted validation strategy. By combining Mass Spectrometry, FTIR, and NMR spectroscopy, researchers can create a self-validating workflow that moves from confirming the correct molecular weight to identifying key functional groups and finally to elucidating the precise atomic connectivity. The stark contrast in spectroscopic data between the aromatic precursor and the saturated product, particularly in the NMR spectra, provides unambiguous proof of a successful hydrogenation. This comprehensive characterization is an indispensable step in ensuring the quality and identity of these valuable building blocks for next-generation therapeutics.

    References

    • SpectraBase. (n.d.). beta-alanine, N,N-diethyl-, 2-[(phenylmethyl)thio]cyclohexyl ester - Optional[1H NMR] - Spectrum. [Link]

    • SpectraBase. (n.d.). L-Alanine, N-cyclohexylcarbonyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

    • Wang, X., et al. (2016). Asymmetric Hydrogenation of α-Amino Ester Probed by FTIR Spectroscopy. Organic Process Research & Development. [Link]

    • PrepChem.com. (n.d.). Synthesis of cyclohexylalanine. [Link]

    • Kiyani, M., et al. (2020). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry. [Link]

    • Reddy, G. B., et al. (2003). Reductions of Aromatic Amino Acids and Derivatives. Organic Process Research & Development. [Link]

    • Palermo, F., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. [Link]

    • SpectraBase. (n.d.). .beta.-Alanine, N-cyclohexylcarbonyl-, pentyl ester. [Link]

    • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

    • SpectraBase. (n.d.). .beta.-Alanine, N-cyclohexylcarbonyl-, octyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

    • SpectraBase. (n.d.). .beta.-Alanine, N-cyclohexylcarbonyl-, pentadecyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

    • PrepChem.com. (n.d.). Synthesis of L-cyclohexylalanine. [Link]

    • Ruczynski, J., et al. (2007). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry. [Link]

    • Juniata College. (2010). VERIFICATION OF ESTERIFICATION. [Link]

    • Jain, S., et al. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. [Link]

    • ResearchGate. (2025). (PDF) Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. [Link]

    • Chegg.com. (2019). Solved The 1H- and 13C-NMR data of an ester of molecular.... [Link]

    • Han, X., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry. [Link]

    • Imai, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

    • Wołos, A., et al. (2022). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Communications Chemistry. [Link]

    • University of Bologna. (n.d.). Synthesis of Modified Amino Acids and Insertion in Peptides and Mimetics. [Link]

    • Oprica, V. L., et al. (2024). Experimental Device for the “Green” Synthesis of Unbranched Aliphatic Esters C4–C8 Using an Audio Frequency Electric Field. MDPI. [Link]

    • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

    • SpectraBase. (n.d.). Alanylalanine, N,N'-dimethyl-N'-propargyloxycarbonyl-, isohexyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

    • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

    Sources

    Validation

    A Comparative Guide to Chiral Chromatography Methods for Ethyl 2-amino-3-cyclohexylpropanoate Hydrochloride

    For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral molecules is a critical quality attribute. Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride, a non-proteinogenic amino...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral molecules is a critical quality attribute. Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride, a non-proteinogenic amino acid ester, is a chiral building block where the stereochemistry can significantly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of chiral chromatography methods for the enantioselective analysis of this compound, offering field-proven insights and actionable experimental protocols.

    The Imperative of Chiral Separation

    Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the human body, they can exhibit profound differences in biological activity.[1] Regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs, making robust and reliable enantioseparation methods indispensable.[2] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the predominant techniques for this purpose.[2][3]

    Comparative Analysis of Chiral Chromatography Techniques

    The successful chiral separation of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride hinges on the selection of an appropriate chiral stationary phase and mobile phase. Given its structural similarity to other amino acid esters, particularly those with bulky hydrophobic groups like N-cyclohexyl-DL-alanine, we can extrapolate effective starting points for method development.[4]

    High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC is a versatile and widely adopted technique for enantioseparation.[2] The choice of the chiral stationary phase is the most critical factor for achieving successful resolution.

    Derivatized cellulose and amylose are among the most powerful and versatile CSPs due to their broad chiral recognition capabilities.[5] They are available in both coated and immobilized forms, with the latter offering greater solvent compatibility.

    • Mechanism of Action: Chiral recognition on polysaccharide-based CSPs arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The ester and amino groups of the analyte are key interaction points.

    • Recommended Columns:

      • Daicel: CHIRALPAK® IA, IB, IC, ID, IE, IF; CHIRALCEL® OD, OJ[6][7]

      • Phenomenex: Lux® Cellulose-1, Cellulose-2, Amylose-1[5][8]

    • Mobile Phase Considerations:

      • Normal Phase: Typically hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity.

      • Reversed-Phase: Acetonitrile or methanol with aqueous buffers. The addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution for amino acid derivatives.[5]

      • Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol without water. This can offer unique selectivity.

    Macrocyclic glycopeptides, such as teicoplanin and vancomycin, offer a different mechanism of chiral recognition and can be particularly effective for amino acids.[9]

    • Mechanism of Action: These CSPs have complex structures with multiple chiral centers and functional groups, allowing for a variety of interactions including ionic, hydrogen bonding, and inclusion complexation.

    • Recommended Columns:

      • Astec® CHIROBIOTIC™ T, T2, TAG, and R [9]

    • Mobile Phase Considerations: These columns are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.

    Ligand-exchange chromatography is a highly selective technique for the separation of underivatized amino acids.[10]

    • Mechanism of Action: The CSP contains a chiral ligand (e.g., an amino acid like D-penicillamine) complexed with a metal ion (typically copper). The analyte enantiomers form transient diastereomeric complexes with the CSP-metal ion complex, and the difference in the stability of these complexes leads to separation.[10]

    • Recommended Columns:

      • Phenomenex Chirex™ 3126 [10]

    • Mobile Phase Considerations: Typically aqueous mobile phases containing a copper salt. Small amounts of organic modifiers can be used to adjust retention.

    Supercritical Fluid Chromatography (SFC)

    SFC is an attractive alternative to HPLC, offering faster separations and reduced consumption of organic solvents.[11] It is particularly well-suited for normal-phase separations.

    • Mechanism of Action: The separation principles are similar to normal-phase HPLC, with the primary mobile phase being supercritical CO2 modified with a small amount of an organic solvent (e.g., methanol, ethanol).

    • Advantages: Lower viscosity and higher diffusivity of the mobile phase lead to higher efficiency and faster analysis times. SFC is also considered a "greener" technique.

    • Column Considerations: Many HPLC chiral columns, especially polysaccharide-based ones, are compatible with SFC.

    Performance Comparison Summary
    MethodChiral Stationary Phase TypeTypical Mobile PhaseAdvantagesDisadvantages
    HPLC Polysaccharide (Cellulose/Amylose)Normal, Reversed, Polar OrganicBroad applicability, high success rate, available in immobilized versions for wider solvent compatibility.Coated phases have solvent restrictions.
    Macrocyclic GlycopeptideNormal, Reversed, Polar OrganicUnique selectivity, effective for amino acids.Can be more expensive.
    Ligand-ExchangeAqueous with metal saltHigh selectivity for underivatized amino acids, direct analysis.Limited to compounds that can form complexes, sensitive to mobile phase composition.
    SFC Polysaccharide (Cellulose/Amylose)Supercritical CO2 with alcohol modifierFast analysis times, reduced organic solvent consumption, high efficiency.Requires specialized instrumentation.

    Experimental Protocols

    The following are detailed, step-by-step starting protocols for the chiral separation of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride. These should be considered as starting points for method development and optimization.

    Protocol 1: Chiral HPLC with a Polysaccharide-Based CSP (Normal Phase)

    This protocol is based on the high success rate of polysaccharide columns for a wide range of chiral compounds.[6]

    Instrumentation:

    • HPLC system with a pump, autosampler, column thermostat, and UV detector.

    Chromatographic Conditions:

    • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

    Method Development & Optimization:

    • If no separation is observed, screen other polysaccharide columns (e.g., CHIRALCEL® OD-H, Lux® Cellulose-1).

    • Vary the ratio of Hexane/IPA (e.g., 95:5, 80:20).

    • Try a different alcohol modifier (e.g., ethanol).

    • For the hydrochloride salt, adding a small amount of a basic additive like diethylamine (DEA) (0.1%) to the mobile phase may improve peak shape.

    Protocol 2: Chiral HPLC with a Macrocyclic Glycopeptide CSP (Reversed-Phase)

    This protocol is an alternative approach, particularly if the compound has good solubility in aqueous-organic mixtures.[9]

    Instrumentation:

    • HPLC system as described in Protocol 1.

    Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC™ T (Teicoplanin), 5 µm, 250 x 4.6 mm

    • Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid in Water (30:70, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

    Method Development & Optimization:

    • Adjust the ratio of Acetonitrile/Aqueous buffer.

    • Try methanol as the organic modifier.

    • Vary the type and concentration of the acidic modifier (e.g., formic acid).

    Visualization of Experimental Workflow

    Chiral Method Development Workflow

    Chiral_Method_Development Start Racemic Sample of Ethyl 2-amino-3-cyclohexylpropanoate HCl Screening Column & Mobile Phase Screening Start->Screening Polysaccharide Polysaccharide CSPs (e.g., CHIRALPAK IA, CHIRALCEL OD) Screening->Polysaccharide Macrocyclic Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC T) Screening->Macrocyclic LigandExchange Ligand-Exchange CSPs (e.g., Chirex 3126) Screening->LigandExchange NP Normal Phase (Hexane/Alcohol) Polysaccharide->NP RP Reversed-Phase (ACN/Water/Acid) Polysaccharide->RP PO Polar Organic (MeOH or ACN) Polysaccharide->PO SFC SFC (CO2/Modifier) Polysaccharide->SFC Macrocyclic->RP Macrocyclic->PO LigandExchange->RP Evaluate Evaluate Resolution (Rs), Selectivity (α), and Peak Shape NP->Evaluate RP->Evaluate PO->Evaluate SFC->Evaluate Optimize Optimize Mobile Phase & Temperature Evaluate->Optimize Rs < 1.5 Validation Method Validation (ICH Guidelines) Evaluate->Validation Rs ≥ 1.5 Optimize->Evaluate

    Caption: A systematic workflow for chiral method development.

    Conclusion

    The enantioselective separation of Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is readily achievable using modern chiral chromatography techniques. Polysaccharide-based chiral stationary phases under normal phase conditions represent a high-probability starting point for successful method development. For alternative selectivity, macrocyclic glycopeptide columns in reversed-phase or polar organic modes should be considered. Supercritical Fluid Chromatography offers a faster and more environmentally friendly alternative for normal phase separations. The protocols and comparative data presented in this guide provide a robust framework for researchers to develop and validate a chiral separation method that meets the stringent requirements of the pharmaceutical industry.

    References

    • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

    • Resolution of racemic amino acids.
    • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

    • Application guide helps to find the right chiral separation approach. Scientist Live. [Link]

    • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. SpringerLink. [Link]

    • Application Notes: Chiral. LCGC International. [Link]

    • Chiral Applications Database. Daicel Chiral Technologies. [Link]

    • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex. [Link]

    • APPLICATIONS. Phenomenex. [Link]

    • Automated Optimization of Chiral Separation Parameters Using Nexera UC Chiral Screening System. Shimadzu. [Link]

    • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]

    • Chiral HPLC Separations. Phenomenex. [Link]

    • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

    • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

    • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

    • A chromatographic approach. Journal of Chemical and Pharmaceutical Research. [Link]

    • Recent Development: Enantio Selective Eextraction in Chiral Separation. Open Access Pub. [Link]

    • Chiral Separation Techniques. Chemist Library. [Link]

    Sources

    Safety & Regulatory Compliance

    No content available

    This section has no published content on the current product page yet.
    © Copyright 2026 BenchChem. All Rights Reserved.